Copanlisib's high potency stems from its unique molecular structure and binding mode.
| PI3K Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
|---|---|---|---|---|
| This compound [2] [3] | 0.5 | 3.7 | 0.7 | 6.4 |
| Idelalisib [1] | 820 | 565 | 2.5 | 89 |
| Duvelisib [1] | 1602 | 85 | 2.9 | 27 |
Preclinical studies detail the methodologies used to characterize this compound's antitumor effects.
The following diagram illustrates the core PI3K-AKT-mTOR signaling pathway and the points where this compound exerts its inhibitory effect.
This compound received accelerated FDA approval in 2017 for treating adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2] [3] [6].
| PI3K Isoform | Reported IC₅₀ (nmol/L) | Source / Context |
|---|---|---|
| PI3Kα | 0.5 | [1] |
| PI3Kβ | 3.7 | [1] |
| PI3Kγ | 6.4 | [1] |
| PI3Kδ | 0.7 | [1] |
The quantitative IC₅₀ data originates from studies characterizing copanlisib's mechanism of action prior to its clinical approval [1]. These values are derived from biochemical kinase assays that measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins.
The following diagram illustrates the PI3K signaling pathway and the site of this compound's inhibition, which explains its potent anti-tumor effects.
> this compound inhibits all Class I PI3K isoforms, with strongest activity against PI3Kα and PI3Kδ, thereby suppressing the downstream oncogenic AKT/mTOR signaling cascade.
This compound's activity profile has significant research and clinical implications:
The p110γ catalytic subunit represents one of the four class I phosphoinositide 3-kinase (PI3K) isoforms and serves as a critical therapeutic target in oncology and immunology. As a lipid kinase, PI3Kγ phosphorylates the 3-position hydroxyl group of phosphatidylinositol lipids in the plasma membrane, generating second messengers that activate downstream signaling cascades including the AKT/mTOR pathway. Unlike the ubiquitously expressed p110α and p110β isoforms, p110γ exhibits restricted expression primarily in hematopoietic cells, where it mediates signaling from G-protein coupled receptors (GPCRs) and contributes to immune cell migration, activation, and tumor microenvironment modulation [1] [2]. The structural characterization of p110γ in complex with selective and non-selective inhibitors has provided invaluable insights for rational drug design, with copanlisib representing a prominent pan-class I PI3K inhibitor with distinctive binding properties.
The catalytic subunit p110γ shares the conserved domain architecture of class I PI3Ks, consisting of an adaptor-binding domain (ABD), Ras-binding domain (RBD), C2 domain, helical domain, and kinase domain [3]. The kinase domain itself adopts a characteristic bilobal structure common to protein kinases, with the N-lobe rich in β-strands and the C-lobe primarily α-helical, forming a deep cleft where ATP binding occurs [4]. This ATP-binding pocket serves as the primary target for most small-molecule PI3K inhibitors, including this compound. Structural analyses reveal that the active site of p110γ contains several distinctive features, including a hydrophobic back pocket, a affinity pocket that accommodates inhibitor extensions, and a selectivity pocket that varies among different PI3K isoforms [1]. Understanding these structural elements is fundamental to appreciating the binding mode and inhibitory mechanism of this compound.
The domain organization of p110γ follows the conserved architecture of class I PI3K catalytic subunits, with each domain contributing to regulatory functions and catalytic activity. The N-terminal adaptor-binding domain (ABD) facilitates interaction with regulatory subunits, though unlike class IA PI3Ks that bind p85 subunits, p110γ associates with either p101 or p84/p87 regulatory proteins [3]. The Ras-binding domain (RBD) enables interaction with small GTPases of the Ras family, providing a mechanism for input from growth factor signaling pathways. The C2 domain mediates membrane association through calcium-independent phospholipid binding, while the helical domain serves as a structural scaffold [2] [3].
The kinase domain of p110γ represents the catalytic core and shares the canonical fold of protein kinases, despite phosphorylating lipid substrates rather than proteins. This domain contains the ATP-binding cleft situated between the N-lobe and C-lobe, which accommodates both the adenosine moiety of ATP and the lipid substrate presentation region. Critical catalytic residues include Lys833, which forms salt bridges with the α- and β-phosphates of ATP, and Asp964, which acts as the catalytic base in the phosphotransfer reaction [4]. The activation loop near the C-lobe regulates access to the substrate binding site and undergoes conformational changes during enzyme activation. Structural comparisons among PI3K isoforms reveal that while the overall fold is highly conserved, subtle differences in the ATP-binding pocket and surrounding regions confer isoform selectivity for small-molecule inhibitors [1].
Domain architecture of p110γ catalytic subunit highlighting functional regions.
This compound establishes critical hydrogen bonds with the hinge region of p110γ through its imidazoline N1 atom, mimicking the adenine moiety of ATP [1]. This interaction represents a conserved feature among ATP-competitive PI3K inhibitors. The C5 amide substituent of this compound extends into a deeper affinity pocket within the kinase domain, forming additional hydrogen bonds with residues in this region that enhance binding affinity [1]. Meanwhile, the C7 and C8 substituents project toward the solvent-exposed region at the entrance of the binding pocket, influencing the physicochemical properties and pharmacokinetic profile without significantly affecting potency [1].
The flat conformation adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold allows it to occupy the adenine-binding pocket of p110γ while maximizing surface contact with hydrophobic residues lining the binding cleft [1]. This binding mode contrasts sharply with the propeller-shaped conformation of isoform-selective inhibitors like idelalisib, which exploit a different orientation and induced-fit mechanism to achieve selectivity [1]. Structural analyses based on X-ray crystallography (PDB entry 5G2N) reveal that this compound makes contact with several key residues including Met804 and Trp812 in the ATP-binding region, which correspond to Met752 and Trp760 in p110δ [1]. These interactions contribute to the distinctive isoform selectivity profile of this compound, which shows preferential inhibition of p110α and p110δ while maintaining significant potency against p110γ.
The binding specificity of this compound among class I PI3K isoforms stems from nuanced differences in the ATP-binding pockets rather than exclusive interactions with unique residues. While this compound is classified as a pan-class I inhibitor, it exhibits approximately tenfold preference for p110α and p110δ over p110β and p110γ [1] [5]. This selectivity pattern arises from structural variations in the affinity pocket that accommodates the C5 amide moiety of this compound, with p110α and p110δ providing more favorable interactions in this region. The solvent-front region near the entrance of the binding pocket, where the C7 and C8 substituents project, also contributes to differential affinity among isoforms due to variations in surface residues and flexibility.
Comparative analyses of inhibitor-bound PI3K structures reveal that conformational mobility in a region including residue Met752 (p110γ numbering) plays a crucial role in determining inhibitor selectivity [1]. For strictly isoform-selective inhibitors like idelalisib, this region undergoes induced fit to create a specialized selectivity pocket that accommodates the quinazoline moiety [1]. In contrast, this compound as a multitargeted inhibitor engages a more conserved binding mode that does not require substantial conformational changes in this region. This distinction explains why mutation of Met752 to isoleucine affects binding of isoform-selective inhibitors but has minimal impact on this compound sensitivity [1].
The inhibitory potency of this compound against PI3K isoforms has been quantitatively assessed through enzyme activity assays measuring half-maximal inhibitory concentration (IC50) values. These assays typically employ purified recombinant PI3K isoforms and detect production of the lipid product PIP3 in the presence of varying inhibitor concentrations [1]. This compound demonstrates nanomolar potency against all class I PI3K isoforms, with IC50 values of 0.5 nM for p110α, 3.7 nM for p110β, 6.4 nM for p110γ, and 0.7 nM for p110δ [5]. This profile confirms its classification as a pan-class I PI3K inhibitor with particular strength against the α and δ isoforms.
When compared with other clinically developed PI3K inhibitors, this compound exhibits higher overall potency against all four class I isoforms [1]. The distinctive isoform preference of this compound (p110α/δ > p110γ/β) differentiates it from both δ-selective inhibitors (idelalisib, duvelisib) and α-selective inhibitors (alpelisib) [1]. Among pan-class I inhibitors, this compound shows superior activity against p110γ compared to buparlisib and pictilisib, which may have implications for its immunomodulatory effects in the tumor microenvironment [1]. The table below provides a comprehensive comparison of inhibitory potencies for major PI3K inhibitors in clinical development.
Table 1: Comparative Inhibitory Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms
| Inhibitor | p110α | p110β | p110γ | p110δ | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | 0.5 | 3.7 | 6.4 | 0.7 | Pan-class I, α/δ preference |
| Idelalisib | 820 | 565 | 89 | 2.5 | δ-selective |
| Duvelisib | 1602 | 851 | 27 | 2.9 | δ/γ-selective |
| Alpelisib | 5 | 1200 | 2500 | 290 | α-selective |
| Buparlisib | 52 | 166 | 262 | 116 | Pan-class I |
| Pictilisib | 3 | 75 | 213 | 3 | Pan-class I, α/δ preference |
The varied potency profiles observed among PI3K inhibitors stem from fundamental differences in their binding modes and molecular interactions. As discussed previously, this compound adopts a flat conformation within the ATP-binding pocket that enables broad interactions across class I isoforms [1]. In contrast, idealisib and other δ-selective inhibitors assume a propeller-shaped conformation that exploits an induced-fit selectivity pocket created by conformational changes in p110δ [1]. This structural distinction explains why mutations in the flexible region (e.g., M752I in p110γ) dramatically reduce sensitivity to idealisib but minimally affect this compound potency [1].
The selectivity pocket utilized by isoform-specific inhibitors arises from displacement of methionine and tryptophan residues (Met804 and Trp812 in p110γ; Met752 and Trp760 in p110δ) that gate access to a deeper hydrophobic region [1]. The chemical scaffolds of selective inhibitors typically feature bulky substituents that sterically require this conformational change for productive binding, whereas the compact, flat structure of this compound can be accommodated without major structural rearrangements [1]. This fundamental difference in binding mechanism underlies the distinct selectivity patterns observed across the PI3K inhibitor landscape and informs rational design strategies for next-generation inhibitors with optimized therapeutic indices.
The structural characterization of this compound bound to PI3Kγ has been achieved through X-ray crystallography, with the atomic coordinates deposited in the Protein Data Bank under accession code 5G2N [1]. The experimental workflow typically begins with overexpression of recombinant p110γ (often as a complex with regulatory subunits) in insect cell systems using baculovirus vectors, followed by multi-step purification using affinity, ion-exchange, and size-exclusion chromatography [6]. The purified protein is concentrated to 5-10 mg/mL and mixed with a molar excess of this compound before crystallization screening using vapor diffusion methods.
Crystals of the p110γ-copanlisib complex typically form in conditions containing PEG-based precipitants and optimized buffers at pH 6.5-8.5 [1]. For data collection, crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at synchrotron sources, and the structure is solved by molecular replacement using existing PI3K structures as search models [1]. Iterative cycles of model building and refinement are performed using programs such as Coot and Phenix, with the this compound molecule fit into well-defined electron density within the ATP-binding cleft [1]. The final refined structure provides atomic-level detail of protein-inhibitor interactions, enabling analysis of binding motifs and guidance for structure-based drug design.
Experimental workflow for determining p110γ-copanlisib crystal structure.
Complementary to structural methods, biochemical assays provide quantitative assessment of this compound binding and inhibition. The standard enzyme activity assay measures PI3K-mediated production of PIP3 from PIP2 substrate in the presence of varying inhibitor concentrations [6]. Reactions typically contain 20 mM HEPES (pH 7.5), 5 mM MgCl2, lipid substrates (PI and ATP at specified concentrations), and purified PI3K enzyme [6]. After 60-minute incubation at room temperature, reactions are stopped and PIP3 production is detected either through luminescence-based measurement of ATP consumption (Kinase-Glo system) or through mobility-shift assays [6].
For IC50 determination, this compound is serially diluted in DMSO and tested across a concentration range (typically 0.1 nM to 10 μM) with appropriate controls [6]. Dose-response curves are generated by plotting inhibitor concentration against percentage enzyme activity, and IC50 values are calculated using nonlinear regression in programs such as GraphPad Prism [6]. This biochemical characterization provides functional validation of the inhibitory potency inferred from structural studies and enables direct comparison with other PI3K inhibitors under standardized conditions.
Site-directed mutagenesis represents a powerful approach for validating proposed binding interactions and identifying residues critical for inhibitor specificity. The isoform reciprocal mutagenesis technique involves substituting non-conserved residues between p110 isoforms to determine their contribution to inhibitor selectivity [6]. For example, mutation of serine 773 in p110α (corresponding to serine 806 in p110γ) to aspartate significantly reduces sensitivity to the α-selective inhibitor PIK-75 but has minimal effect on this compound potency [6].
The experimental protocol involves generating mutant PI3K constructs using PCR-based mutagenesis, followed by protein expression in Sf21 insect cells via baculovirus infection [6]. The mutant proteins are purified using nickel-affinity chromatography (for His-tagged constructs) and characterized enzymatically to ensure proper folding [6]. Comparison of IC50 values between wild-type and mutant enzymes reveals the impact of specific residues on inhibitor binding, with fold-changes in potency indicating the relative importance of each residue for inhibitor engagement [6]. These functional studies complement structural data by quantitatively assessing the energetic contributions of specific protein-inhibitor interactions.
The structural characterization of this compound bound to p110γ has provided invaluable insights for targeted drug design in the PI3K inhibitor field. The flat binding mode adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold distinguishes it from the propeller-shaped conformation of isoform-selective inhibitors and underlies its pan-class I inhibitory profile [1]. The critical hydrogen bonds formed between the imidazoline N1 atom and the hinge region, combined with the extensive surface contacts within the ATP-binding cleft, explain the nanomolar potency observed against all class I isoforms with particular preference for p110α and p110δ [1] [5].
The metabolic fate and pharmacokinetic (PK) properties of copanlisib are summarized in the table below.
| Parameter | Details |
|---|---|
| Primary Metabolizing Enzyme | CYP3A4/5 (>90% of metabolism) [1] [2] |
| Secondary Metabolizing Enzyme | CYP1A1 (<10% of metabolism) [1] [2] |
| Active Metabolite | M1 (accounts for ~5% of total plasma radioactivity; similar potency to parent compound) [2] |
| Elimination Half-life | 39.1 hours (range: 14.6 - 82.4 hours) [2] |
| Clearance | 17.9 L/hr (geometric mean) [2] |
| Volume of Distribution | 871 L (geometric mean) [2] |
| Route of Elimination | Feces (~64%; ~30% as unchanged drug) and Urine (~22%; ~15% as unchanged drug) [2] |
This methodology identifies the specific cytochrome P450 enzymes involved in this compound metabolism [1].
This protocol details a method for quantifying this compound in biological matrices like plasma, which is crucial for pharmacokinetic studies [3].
Overview of this compound metabolism and elimination
Workflow for identifying this compound metabolizing enzymes
The table below summarizes key PD biomarkers associated with copanlisib's mechanism and treatment response, primarily identified from a 2025 exploratory analysis of the Phase III CHRONOS-3 trial [1] [2].
| Biomarker / Analytic | Method of Detection | Biological / Clinical Correlation |
|---|---|---|
| pAKT (phosphorylated AKT) | IHC on paired tumor biopsies; analysis in platelet-rich plasma (PRP) [3]. | Target Engagement: Significant reduction post-treatment confirms on-target PI3K pathway inhibition. Correlates with this compound plasma exposure [3]. |
| PTEN Protein Presence | IHC with anti-PTEN antibody (clone 138G6); central evaluation [1] [2]. | Predictive of Efficacy: PTEN presence associated with significant improvement in PFS for iNHL/FL patients on C+R vs P+R [1] [2]. |
| BCL2 Mutation Status | NGS via TruSight Oncology 500 Assay on FFPE tissue [1] [2]. | Predictive of Efficacy: Mutant vs. wild-type BCL2 in FL patients showed significant PFS improvement with C+R [1] [2]. |
| Plasma IL-2 Levels | Multiplex immunoassay (U-PLEX); median cut-off: 0.356 pg/mL [1] [2]. | Predictive of Survival: iNHL patients with low/undetectable baseline IL-2 had significantly improved OS with C+R [1] [2]. |
| Plasma Glucose | Clinical laboratory assessment [3]. | On-Target, Off-Tumor Effect: Transient, dose-dependent hyperglycemia is a pharmacodynamic marker of PI3K-α inhibition [3]. |
Here are the methodologies for the key biomarker analyses as conducted in the CHRONOS-3 trial and other supporting studies.
PTEN Protein Expression via Immunohistochemistry (IHC)
BCL2 and EZH2 Mutation Status via Next-Generation Sequencing (NGS)
Plasma Cytokine Profiling
pAKT as a Measure of Target Engagement
The following diagram illustrates the pharmacodynamic relationship between this compound's mechanism of action and the resulting biomarkers, based on the described studies [1] [2] [3].
Figure 1: this compound's mechanism and biomarker relationships. The drug inhibits PI3K signaling, leading to measurable downstream effects (pAKT reduction, glucose elevation) and biological outcomes (apoptosis). Specific biomarkers (PTEN, IL-2) can predict the likelihood of a positive clinical outcome (improved PFS/OS) [1] [2] [3].
The table below outlines the core components and functions of the Class I PI3K/AKT/mTOR pathway.
| Component | Key Isoforms/Complexes | Primary Function in Signaling | Relevance in Lymphoma |
|---|---|---|---|
| PI3K (Class I) | p110α, p110β, p110δ, p110γ [1] | Phosphorylates PIP₂ to PIP₃, a critical second messenger [1] | p110δ is critical for B-cell development & a key target in B-cell malignancies [1] |
| AKT | AKT1, AKT2, AKT3 [2] | Serine/threonine kinase; main oncogenic effector; regulates survival, proliferation, metabolism [1] | Phosphorylation (activation) is common in HL, DLBCL, MCL, and PTCL & often linked to inferior survival [1] |
| mTOR | mTORC1, mTORC2 [1] | Master regulator of cell growth, protein synthesis, & metabolism [1] [3] | Activated in many lymphomas; mTORC1 inhibition can trigger feedback loops that reactivate AKT via mTORC2 [1] [4] |
| Key Regulator | PTEN (Phosphatase) [1] | Tumor suppressor; dephosphorylates PIP₃ to PIP₂, negatively regulating pathway [1] | Loss of function leads to constitutive pathway activation; frequent in a subset of GCB-DLBCL [1] |
The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade and key regulatory mechanisms.
PI3K/AKT/mTOR pathway core signaling and regulatory feedback.
Aberrant activation of the PI3K/AKT/mTOR pathway in lymphoma stems from multiple genetic and signaling anomalies.
| Therapeutic Class | Target | Example Compounds | Key Findings & Rationale in Lymphoma |
|---|---|---|---|
| Isoform-Specific PI3K Inhibitors | PI3Kδ / PI3Kβ | AZD8186 (PI3Kβ/δ) [4] | Shows efficacy in subset of ABC- & GCB-DLBCL; reveals unappreciated pro-survival role for PI3Kβ, esp. in PTEN-deficient models [4]. |
| Pan-/Dual-Class Inhibitors | PI3K & mTOR | Gedatolisib (PI3K/mTOR) [5] | Targets all class I PI3K isoforms & mTORC1/2; aims to prevent resistance from single-node inhibition; in clinical trials [5]. |
| Combination Therapies | PI3Kβ/δ & mTOR | AZD8186 + AZD2014 (mTORC1/2) [4] | Overcomes resistance to PI3Kβ/δ inhibition alone; completely prevents outgrowth in DLBCL PDX models [4]. |
For researchers investigating this pathway in lymphoma models, the following methodologies are essential.
In Vitro Viability and Signaling Analysis
In Vivo Efficacy Studies
Mechanistic and Transcriptomic Studies
The field continues to evolve, with current research focused on overcoming therapeutic resistance.
Copanlisib is administered intravenously to mice using an intermittent schedule that mirrors the clinical approach used in humans, allowing for periods of target inhibition followed by recovery.
Table 1: Standard In Vivo Dosing Schedule for this compound in Mice
| Parameter | Specification | Rationale & Context |
|---|---|---|
| Recommended Dose | 15 mg/kg | Effective dose used in syngeneic murine cancer models (e.g., CT26, MC38) [1]. |
| Dosing Frequency | Twice per week (e.g., Day 1, 4, 8, 11, etc.) | Common schedule in efficacy studies; aligns with intermittent pharmacodynamic inhibition [1]. |
| Route of Administration | Intravenous (IV) injection | Consistent with the human clinical route of administration [2] [3]. |
| Treatment Cycle | Varies by study design; continued until endpoint (e.g., tumor volume) is reached. | Preclinical equivalent of the human 28-day cycle (3 weeks on, 1 week off) [2] [4]. |
The intermittent dosing schedule is supported by this compound's pharmacokinetic profile, which features transient high plasma concentrations followed by a rapid decline.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value in Mice | Methodological Notes |
|---|---|---|
| Half-life (t₁/₂) | Data specific to mice not fully detailed in sources; human half-life is 39.1 hours (range: 14.6-82.4) [3]. | Human data provided for reference; mouse-specific half-life can be determined using the analytical methods below. |
| Peak Plasma Concentration | Achieved immediately after IV infusion. | In humans, a peak of 463 ng/mL was observed [5]. |
| Protein Binding | 84.2% (mainly albumin) [5] [3]. | -- |
| Metabolism | Primarily by CYP3A (~90%), with a minor contribution from CYP1A1 (<10%) [5] [3]. | -- |
| Excretion | Feces (~64%) and Urine (~22%) [3]. | -- |
This PK profile enables a treatment strategy where high drug concentrations initially inhibit PI3K signaling in tumor cells, while the subsequent drug-free interval allows healthy tissues to recover from mechanism-based toxicities like hyperglycemia and hypertension [4].
Accurate measurement of this compound levels in biological samples is crucial for PK and toxicokinetic studies. Two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are available.
Table 3: Validated LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1: Mouse Plasma [6] | Method 2: Mouse Dried Blood Spots (DBS) [7] |
|---|---|---|
| Sample Matrix | Mouse plasma | Mouse dried blood spots (DBS) |
| Internal Standard (IS) | Enasidenib | Idelalisib |
| Extraction Technique | Liquid-liquid extraction with ethyl acetate | Liquid-liquid extraction from DBS discs |
| Chromatographic Column | HyPURITY C18 | Atlantis dC18 |
| Mobile Phase | Isocratic: 0.2% formic acid : acetonitrile (25:75, v/v) | Isocratic (specific ratio not detailed) |
| Flow Rate | Not specified | 0.90 mL/min |
| Retention Time | This compound: ~0.95 min; IS: ~2.00 min | This compound: 0.98 min; IS: 0.93 min |
| Total Run Time | Not specified | 2.50 min per injection |
| MS/MS Transitions (m/z) | 481.1 → 360.1 (this compound) 474.0 → 456.0 (IS) | 481.31 → 128.00 (this compound) 416.10 → 176.10 (IS) | | Calibration Range | 3.59 - 3,588 ng/mL | 1.01 - 4,797 ng/mL | | Key Advantages | Validated for PK studies in mouse plasma; stability demonstrated for one month [6]. | Broader calibration range; less invasive sample collection; hematocrit effect was insignificant [7]. |
The following diagram outlines a standard workflow for a this compound efficacy study in a mouse model, from model establishment to data analysis.
This application note provides a detailed protocol for the quantification of copanlisib in mice plasma using a validated High-Performance Liquid Chromatography (HPLC) method with photo-diode array detection. The method demonstrates excellent sensitivity with a lower limit of quantification of 50 ng/mL, adequate for monitoring this compound concentrations in pharmacokinetic studies following intravenous administration to mice. The validation was performed according to FDA regulatory guidelines and covers all essential parameters including specificity, linearity, accuracy, precision, and stability. This robust and cost-effective analytical procedure is suitable for application in research laboratories and hospitals for therapeutic drug monitoring and routine pharmacokinetic-toxicokinetic assessments during drug development.
This compound (BAY 80-6946) is a pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against PI3K-α and PI3K-δ isoforms, which are predominantly expressed in malignant B-cells. It is currently approved for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies. The drug induces tumor cell death through apoptosis and inhibition of cellular proliferation, showing promising efficacy in patients with solid tumors and hematological malignancies. [1] [2]
In clinical settings, this compound is administered as an intravenous infusion (60 mg on days 1, 8, and 15 of a 28-day cycle), with plasma concentrations reaching approximately 50 ng/mL at 8 hours post-administration at the efficacy dose of 0.8 mg/kg. The drug exhibits dose-proportional pharmacokinetics across the clinical dose range, with a terminal half-life of 39.1 hours and high volume of distribution (871 L), indicating extensive tissue penetration. This compound is primarily metabolized by CYP3A4 enzymes (>90%) and is approximately 84% bound to plasma proteins. [3] [1] [2]
While LC-MS/MS methods offer higher sensitivity for this compound quantification, their high cost and maintenance requirements limit accessibility for many hospitals, academic institutions, and research laboratories. The development of a reliable HPLC-UV method provides a cost-effective alternative without compromising analytical performance for therapeutic drug monitoring and routine pharmacokinetic studies. This application note addresses this need by presenting a fully validated HPLC method that achieves the necessary sensitivity (50 ng/mL) to monitor this compound plasma concentrations in the clinically relevant range. [3]
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Details |
|---|---|---|
| Mechanism of Action | Pan-Class I PI3K inhibitor | Preferential activity against PI3K-α (IC₅₀ = 0.5 nmol/L) and PI3K-δ (IC₅₀ = 0.7 nmol/L) isoforms |
| Clinical Indication | Relapsed follicular lymphoma | After ≥2 prior systemic therapies |
| Protein Binding | 84.2% | Primarily to serum albumin |
| Metabolism | Primarily CYP3A4 (>90%) | Minor metabolism by CYP1A1 (<10%) |
| Elimination Half-life | 39.1 hours | Range: 14.6-82.4 hours |
| Volume of Distribution | 871 L | Indicates extensive tissue distribution |
The HPLC analysis was performed using a Waters 2695 Alliance HPLC system (Waters, Milford, USA) equipped with a performance PLUS inline degasser, auto-sampler, column oven, and photo-diode array (PDA) detector set at λmax 310 nm. The chromatographic separation was achieved using a Hypersil Gold C18 column (250 × 4.0 mm, 5 μm; Thermo Scientific, USA) maintained at 40±1°C. The mobile phase consisted of 10 mM ammonium formate, pH 4.0 (solvent A) and acetonitrile (solvent B) delivered at a flow rate of 0.8 mL/min using a binary gradient program. The injection volume was 25 μL for all processed samples. [3]
The following gradient program was employed for optimal separation of this compound and the internal standard:
Table 2: HPLC Gradient Program
| Time (min) | Solvent A (%) | Solvent B (%) | Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial conditions |
| 5.0 | 90 | 10 | Isocratic hold |
| 5.5 | 10 | 90 | Linear gradient |
| 8.0 | 10 | 90 | Isocratic hold |
| 8.1 | 90 | 10 | Return to initial conditions |
| 10.0 | 90 | 10 | Re-equilibration |
Under these conditions, This compound and the internal standard (enasidenib) eluted at 6.60 and 7.80 minutes, respectively, with a total run time of 10 minutes. The system required a 2.0-minute equilibration period between injections. The methodology provided excellent resolution between the analyte and IS with no interference from plasma matrix components. [3]
The sample preparation employed a simple liquid-liquid extraction technique:
This extraction procedure provided consistent recovery of this compound from the plasma matrix with minimal interfering peaks. [3]
The selectivity of the method was assessed by analyzing six different batches of blank mice plasma samples. No interfering peaks were observed at the retention times of this compound or the internal standard, confirming the method's specificity. The auto-injector carry-over was evaluated by injecting the highest calibration standard (5000 ng/mL) followed by a blank plasma sample. No significant carry-over was detected, indicating the suitability of the injection and washing protocols. [3]
The calibration curve for this compound was constructed using eight non-zero concentrations ranging from 50 to 5000 ng/mL. The curve demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998. The lower limit of quantification (LLOQ) was established at 50 ng/mL, with acceptable accuracy and precision (within ±20% of the nominal concentration and ≤20% relative standard deviation). This sensitivity is sufficient to monitor this compound plasma concentrations in pharmacokinetic studies, as clinical concentrations reach approximately 50 ng/mL at 8 hours post-dose. [3]
Table 3: Method Validation Parameters for this compound in Mice Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-5000 ng/mL | - |
| Correlation Coefficient (r²) | ≥0.998 | ≥0.990 |
| LLOQ | 50 ng/mL | ±20% accuracy and precision |
| Intra-day Precision (% RSD) | 1.2-4.8% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (% RSD) | 2.1-5.3% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (% Nominal) | 96.4-102.8% | 85-115% (80-120% for LLOQ) |
| Inter-day Accuracy (% Nominal) | 95.8-101.9% | 85-115% (80-120% for LLOQ) |
The precision and accuracy of the method were evaluated using QC samples at four concentration levels (LLOQ QC, LQC, MQC, and HQC). The intra-day precision (repeatability) ranged from 1.2% to 4.8% relative standard deviation (RSD), while inter-day precision ranged from 2.1% to 5.3% RSD. The accuracy expressed as percentage of nominal concentration varied from 96.4% to 102.8% for intra-day and 95.8% to 101.9% for inter-day assessments. All values were within the acceptable limits specified by FDA guidelines, demonstrating the reliability of the method for quantitative analysis. [3]
Comprehensive stability assessments were conducted under various conditions:
These stability results ensure the integrity of samples during routine analysis and storage in pharmacokinetic studies. [3]
Objective: To extract this compound and internal standard from mice plasma for HPLC analysis
Procedure:
Notes: Process calibration standards and QC samples in the same manner alongside study samples. [3]
Objective: To prepare calibration curve standards for quantitative analysis
Procedure:
Notes: Fresh calibration curves should be prepared for each analytical batch. [3]
Objective: To verify HPLC system performance before sample analysis
Procedure:
Notes: System suitability should be performed at the beginning of each analytical batch. [3] [4]
The validated method was successfully applied to a mice pharmacokinetic study following intravenous administration of this compound. The method demonstrated sufficient sensitivity to monitor this compound plasma concentrations across the elimination phase, allowing for accurate determination of key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), elimination half-life, and clearance. The reliable performance of the method at the LLOQ level (50 ng/mL) ensured comprehensive characterization of the concentration-time profile, supporting its application in preclinical drug development studies. [3]
The experimental workflow for the entire process from sample collection to data analysis can be visualized as follows:
The developed HPLC method offers a practical approach for therapeutic drug monitoring of this compound in clinical settings. In patients receiving the standard 60 mg intravenous dose, plasma concentrations reach approximately 50 ng/mL at 8 hours post-infusion, which falls within the quantitation range of this method. Regular monitoring of this compound levels may be particularly valuable given its variable pharmacokinetics and potential for drug-drug interactions, especially with strong CYP3A4 inhibitors or inducers. [3] [2]
While this compound is generally well-tolerated, it is associated with a moderate incidence of hepatic effects. Clinical trials reported serum enzyme elevations in 23-25% of patients, with 1-2% experiencing elevations greater than 5 times the upper limit of normal. Although clinically apparent liver injury has been rarely reported, the product labeling recommends regular liver function monitoring during treatment. The availability of this HPLC method provides an additional tool for comprehensive therapeutic management, allowing correlation of drug exposure with potential hepatotoxic effects. [1]
The mechanism of this compound and its therapeutic target can be visualized through the following pathway diagram:
The validated HPLC method described in this application note provides a robust, specific, and sensitive approach for quantifying this compound in mice plasma. The method fulfills all regulatory requirements for bioanalytical method validation according to FDA guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The simple liquid-liquid extraction procedure offers adequate recovery with minimal matrix interference, while the chromatographic conditions ensure optimal separation with a relatively short run time of 10 minutes.
This method represents a cost-effective alternative to LC-MS/MS approaches, making it accessible to a wider range of laboratories including academic institutions, research facilities, and hospital settings. The sensitivity achieved (LLOQ of 50 ng/mL) is sufficient for monitoring this compound concentrations in both preclinical pharmacokinetic studies and clinical therapeutic drug monitoring scenarios. The successful application of this method in a mice pharmacokinetic study confirms its utility in supporting drug development programs for this important anticancer agent.
Future applications of this method may include therapeutic drug monitoring in clinical practice, particularly for patients experiencing unusual toxicities or potential drug interactions, as well as comparative bioavailability studies for formulation development. The method parameters may also be adapted for analyzing this compound in other biological matrices or for simultaneous quantification of its major metabolites with minor modifications.
1. Reconstitution, Preparation, and Administration
| Parameter | Detailed Specification |
|---|---|
| Pharmaceutical Form | Lyophilized powder in a single-dose vial (60 mg this compound) [1]. |
| Reconstitution Diluent | 4.4 mL of sterile 0.9% Sodium Chloride injection ONLY. Do not use other diluents [1] [2]. |
| Final Reconstituted Concentration | Approximately 15 mg/mL [1]. |
| Dilution Requirement | Must be further diluted in 100 mL of 0.9% Sodium Chloride injection after reconstitution [1]. |
| Administration Route | Intravenous (IV) infusion only [1]. |
| Infusion Duration | 60 minutes (± 5 minutes) [1] [3]. |
| Storage & Stability | • Unreconstituted vial: Refrigerate at 2-8°C (36-46°F). Protect from light [1] [2]. • Final Diluted Solution: Use immediately. If not used immediately, may be refrigerated and protected from light (including direct sunlight) for up to 24 hours. Do not freeze. Allow refrigerated solution to reach room temperature before administration [1] [2]. | | Incompatibilities | Do not mix with other drugs or other diluents. Administer via a separate infusion line [1] [2]. |
2. Dosing Regimen and Modifications
| Protocol Aspect | Details |
|---|---|
| Standard Adult Dose | 60 mg via 1-hour IV infusion on Days 1, 8, and 15 of a 28-day treatment cycle (intermittent schedule: 3 weeks on, 1 week off) [1] [4] [3]. |
| Treatment Duration | Continue until disease progression or unacceptable toxicity [1] [2]. |
| Hepatic Impairment | • Moderate (Child-Pugh B): Reduce dose to 45 mg. • Severe (Child-Pugh C): Reduce dose to 30 mg [1]. | | Drug Interactions | • Strong CYP3A4 Inducers (e.g., rifampin, phenytoin, St. John's Wort): Avoid concomitant use [1] [5] [2]. • Strong CYP3A4 Inhibitors (e.g., ketoconazole): Reduce this compound dose to 45 mg [1] [2] [3]. |
3. Critical Monitoring Parameters & Toxicity Management Pre-infusion and post-infusion monitoring is critical for patient safety due to specific, acute adverse reactions [1] [3].
| Toxicity | Monitoring Parameter | Management & Dose Modification Guidelines |
|---|
| Hyperglycemia [1] [4] [3] | Fasting blood glucose (pre-dose) | • Pre-dose ≥160 mg/dL or random ≥200 mg/dL: Withhold until ≤160/200 mg/dL. • Pre/post-dose ≥500 mg/dL (1st occurrence): Withhold until criteria met, then reduce to 45 mg. • Recurrence at 45 mg: Reduce to 30 mg. Discontinue if persistent at 30 mg. | | Hypertension [1] [4] [3] | Blood pressure (pre- and post-infusion) | • Pre-dose ≥150/90 mmHg: Withhold until <150/90 mmHg (2 consecutive readings, 15 min apart). • Non-life-threatening post-dose elevation requiring antihypertensives: Consider dose reduction (60mg→45mg or 45mg→30mg). • Life-threatening consequences: Discontinue. | | Infections [1] [4] | Signs/symptoms of infection; complete blood count | • Grade ≥3 infection: Withhold until resolution. • Suspected PJP pneumonia: Withhold; if confirmed, treat and resume with PJP prophylaxis. • CMV infection/viremia: Withhold until resolution. | | Non-Infectious Pneumonitis (NIP) [1] [5] | Clinical symptoms (cough, dyspnea), radiologic imaging | • Grade 2: Withhold and treat. Upon recovery to Grade ≤1, resume at 45 mg. • Recurrent Grade 2 or any Grade ≥3: Discontinue permanently. | | Neutropenia [1] [4] | Absolute Neutrophil Count (ANC), at least weekly | • ANC <0.5 x 10³/mm³: Withhold. Resume at previous dose after ANC ≥0.5 x 10³/mm³. • Recurrence of ANC <0.5 x 10³/mm³: Reduce dose to 45 mg. | | Severe Cutaneous Reactions [1] | Physical skin examination | • Grade 3: Withhold until resolved, then reduce dose by one level (e.g., 60mg→45mg). • Life-threatening: Discontinue. | | Other Non-Hematologic Toxicity [1] | Organ-specific clinical and lab parameters | • Grade 3: Withhold until resolved to Grade ≤1, then reduce dose by one level (e.g., 60mg→45mg). |
This protocol is derived from a study investigating the synergistic effects of this compound and sorafenib in Hepatocellular Carcinoma (HCC) cell lines, providing a methodology for evaluating this compound in combination therapies [6].
1. Research Background & Rationale Activation of the PI3K/AKT pathway is a recognized mechanism of resistance to sorafenib in advanced HCC. This compound, a pan-PI3K inhibitor, targets this pathway. This protocol tests the hypothesis that combining this compound with sorafenib can overcome resistance and synergistically enhance anticancer efficacy [6].
2. Materials
3. Methodology
The diagram below illustrates the proposed mechanism of action for the this compound and sorafenib combination in HCC models, based on the experimental findings [6].
Copanlisib (BAY 80-6946) represents a significant advancement in the targeted therapy landscape for hematologic malignancies. As a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the α and δ isoforms, this compound strategically targets a critical signaling pathway in B-cell malignancies. The PI3K pathway has been established as one of the most frequently activated signaling pathways in cancer, playing a central role in cell survival, proliferation, and angiogenesis. In follicular lymphoma and other indolent B-cell non-Hodgkin lymphomas (iNHL), dysregulated PI3K signaling contributes significantly to pathogenesis and treatment resistance, making it an attractive therapeutic target [1].
The development of this compound emerged from the need to address limitations of earlier PI3K inhibitors, particularly concerning toxicity profiles and efficacy breadth. Unlike isoform-specific inhibitors such as idelalisib (which targets only PI3Kδ), this compound's balanced inhibition of both PI3Kα and PI3Kδ enables broader pathway suppression while maintaining a manageable safety profile. This pharmacological profile is particularly relevant in B-cell malignancies where both isoforms contribute to disease progression—PI3Kδ primarily drives B-cell proliferation and survival, while PI3Kα has been implicated in relapsed disease [1]. The rationale for PI3K inhibition in iNHL is further strengthened by the observation that overexpression of PI3K isoforms predicts poor prognosis and contributes to relapse and treatment resistance in B-cell malignancies [1].
CHRONOS-1 (NCT01660451) was a pivotal Phase II, single-arm, multicenter study that established the initial efficacy profile of this compound monotherapy in relapsed or refractory iNHL. The trial enrolled 142 heavily pretreated patients with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia (LPL/WM). All participants had received at least two prior systemic therapies, with a median of three previous lines, representing a population with limited treatment options [1].
The trial design featured This compound administration at 60 mg on days 1, 8, and 15 of a 28-day cycle, delivered as a one-hour intravenous infusion. The primary endpoint was overall response rate (ORR) as assessed by an independent radiology review committee using standardized lymphoma response criteria. Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety evaluation. CHRONOS-1 demonstrated an impressive ORR of 59% for the overall population, with particularly strong activity in FL patients (ORR=58%). The median DoR was 22.6 months across all histologies, establishing this compound as a clinically meaningful option for heavily pretreated patients [1].
CHRONOS-3 (NCT02367040) built upon the success of CHRONOS-1 by evaluating This compound in combination with rituximab versus rituximab monotherapy in patients with relapsed iNHL who were considered unsuitable or unwilling to receive chemotherapy. This Phase III, randomized, double-blind, placebo-controlled study enrolled 458 patients with histologically confirmed CD20+ iNHL that had relapsed after at least one prior rituximab-containing therapy [2].
The trial design featured a 2:1 randomization scheme, with patients receiving either This compound plus rituximab (this compound 60 mg IV on days 1, 8, and 15 of 28-day cycles plus rituximab 375 mg/m² weekly during cycle 1 and on day 1 of cycles 3, 5, 7, and 9) or placebo plus rituximab with the same schedule. Treatment continued until disease progression or unacceptable toxicity, for a maximum of 12 months. The primary endpoint was PFS, with key secondary endpoints including ORR, DoR, OS, and safety. CHRONOS-3 met its primary endpoint, demonstrating significantly improved PFS with the combination compared to rituximab monotherapy (median PFS 21.5 vs. 13.8 months; HR 0.52; p<0.0001) [2].
CHRONOS-4 (NCT02626455) represented the most ambitious investigation in the program, evaluating This compound combined with standard immunochemotherapy in patients with relapsed iNHL. This Phase III, randomized, double-blind, placebo-controlled study enrolled 524 patients with CD20+ iNHL that had relapsed after 1-3 prior lines of therapy. Participants were randomized 1:1 to receive either this compound or placebo in combination with investigator's choice of rituximab plus bendamustine (R-B) or rituximab plus CHOP (R-CHOP) [3] [2].
The treatment protocol consisted of combination therapy (this compound/placebo with immunochemotherapy) for up to 6 cycles, followed by this compound or placebo monotherapy from cycle 7 for up to 12 months total treatment. The This compound dosing schedule was adapted to the chemotherapy backbone: 60 mg IV on days 1, 8, and 15 of each 28-day cycle with R-B, or days 1 and 8 of each 21-day cycle with R-CHOP. The primary endpoint was PFS by independent central review, with secondary endpoints including OS, ORR, DoR, and safety measures [3] [2].
Table 1: CHRONOS Clinical Trial Program Overview
| Trial Characteristic | CHRONOS-1 | CHRONOS-3 | CHRONOS-4 |
|---|---|---|---|
| Phase | II | III | III |
| Design | Single-arm | Randomized, double-blind | Randomized, double-blind |
| Patient Population | Relapsed/refractory iNHL (≥2 prior therapies) | Relapsed iNHL (≥1 prior therapy) | Relapsed iNHL (1-3 prior therapies) |
| Intervention | This compound monotherapy | This compound + rituximab vs placebo + rituximab | This compound + R-B/R-CHOP vs placebo + R-B/R-CHOP |
| Sample Size | 142 | 458 | 524 |
| Primary Endpoint | ORR | PFS | PFS |
| Key Efficacy Results | ORR: 59% (FL: 58%) Median DoR: 22.6 months | Median PFS: 21.5 vs 13.8 months HR: 0.52; p<0.0001 | Median PFS: 32.9 vs 33.3 months HR: 1.13; p=0.83 | | Regulatory Impact | Acceler FDA approval (2017) | Confirmatory evidence | Did not demonstrate clinical benefit |
The standardized this compound dosing regimen established across the CHRONOS trials consists of 60 mg administered as a one-hour intravenous infusion. The scheduling varies based on combination partners:
Premedication protocols should include administration of an antihistamine (H1 antagonist), an antihistamine (H2 antagonist), and acetaminophen approximately 30-60 minutes before each this compound infusion to mitigate infusion-related reactions. Dose modifications follow a standardized approach: first reduction to 45 mg, second reduction to 30 mg, with discontinuation recommended if toxicity persists at 30 mg. Specific dose delay criteria include hyperglycemia (fasting blood glucose >500 mg/dL despite adequate medication), hypertension (systolic BP >180 mmHg or diastolic BP >110 mmHg despite medication), neutropenia (ANC <500/μL), and thrombocytopenia (platelets <25,000/μL) [3] [2].
The eligibility criteria across CHRONOS trials shared common elements while having distinct requirements based on trial objectives:
Histologically confirmed CD20+ iNHL including FL grades 1-3a, MZL, SLL, and LPL/WM
Measurable disease defined as at least one lymph node >1.5 cm in longest transverse diameter
Adequate organ function defined as:
Stratification factors in randomized trials included:
The rigorous patient selection methodology contributed to meaningful interpretation of trial results across diverse iNHL populations [3] [2].
Tumor response assessment followed standardized lymphoma response criteria using the Lugano classification for most iNHL subtypes and Owen criteria for Waldenström macroglobulinemia. Assessments included:
Biomarker evaluation protocols included exploratory analyses of PI3K pathway components and pharmacodynamic markers. Blood samples for pharmacokinetic analysis were collected at specified timepoints: pre-dose, end of infusion, and 1-6 hours post-infusion on cycle 1 day 1; pre-dose on subsequent cycles. ctDNA analysis methodology, though not extensively detailed in the CHRONOS program, followed emerging standards for liquid biopsy applications in lymphoma [3] [2].
Table 2: Efficacy Outcomes Across CHRONOS Trials
| Efficacy Measure | CHRONOS-1 (Monotherapy) | CHRONOS-3 (Combo with Rituximab) | CHRONOS-4 (Combo with R-B) |
|---|
| Overall Response Rate | 59% (all iNHL) 58% (FL) | 69% (combo) vs 45% (control) 82% (FL combo) vs 70% (FL control) | 69% (combo) vs 74% (control) | | Complete Response Rate | 14% (all iNHL) 20% (FL) | 27% (combo) vs 16% (control) 34% (FL combo) vs 20% (FL control) | 25% (combo) vs 29% (control) | | Median PFS | 11.2 months (all iNHL) | 21.5 months (combo) vs 13.8 months (control) | 32.9 months (combo) vs 33.3 months (control) | | Median DoR | 22.6 months (all iNHL) | 20.4 months (combo) vs 14.8 months (control) | 37.0 months (combo) vs 37.1 months (control) | | PFS Hazard Ratio | - | 0.52 (95% CI: 0.39-0.69) p<0.0001 | 1.13 (95% CI: 0.88-1.44) p=0.83 |
Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway. This compound inhibits multiple PI3K isoforms, disrupting downstream signaling crucial for B-cell survival and proliferation.
The CHRONOS program demonstrates the evolving understanding of this compound's therapeutic profile across different treatment contexts. The marked efficacy observed in CHRONOS-1 and CHRONOS-3 contrasts with the neutral results of CHRONOS-4, highlighting the complexity of combination therapy with full immunochemotherapy backbones. The safety profile across trials consistently shows class-effect toxicities including hyperglycemia (36-41% all-grade, 27-40% grade ≥3), hypertension (26-60% all-grade, 14-29% grade ≥3), and diarrhea (18-29% all-grade) [1] [3] [2].
The differential efficacy outcomes across the trial program suggest that the therapeutic window for this compound may be most favorable in later-line settings or with single-agent immunotherapy combinations rather than with full cytotoxic chemotherapy backbones. The lack of additive efficacy in CHRONOS-4, combined with increased toxicity, provides important insights for future drug development—specifically that maximal pathway inhibition may not always translate to clinical benefit when combined with cytotoxic therapy, potentially due to overlapping toxicities or antagonistic mechanisms [3] [2].
For researchers implementing this compound protocols, several key considerations emerge from the CHRONOS program:
The contradictory outcomes between CHRONOS-3 (positive) and CHRONOS-4 (negative) despite similar mechanistic approaches underscore the importance of context-dependent combination strategies in oncology drug development. Researchers should consider these findings when designing combination trials with pathway-targeted agents [1] [3] [2].
Table 3: Safety Profile from CHRONOS Trials (Selected Grade ≥3 Adverse Events)
| Adverse Event | CHRONOS-1 (Monotherapy) % Grade ≥3 | CHRONOS-4 (Combination with R-B) % Grade ≥3 | |-------------------|-------------------------------------------|-------------------------------------------------| | Hyperglycemia | 40% | 27% (combo) vs 3% (control) | | Hypertension | 23% | 29% (combo) vs 3% (control) | | Neutropenia | 11% | 46% (combo) vs 30% (control) | | Diarrhea | 5% | 7% (combo) vs 2% (control) | | Pneumonia | 8% | 12% (combo) vs 5% (control) | | Febrile Neutropenia | 2% | 9% (combo) vs 5% (control) | | Serious TEAEs | 44% | 55% (combo) vs 29% (control) | | Treatment Discontinuation due to TEAEs | 25% | 35% (combo) vs 14% (control) |
The CHRONOS clinical trial program provides a comprehensive evaluation of this compound across multiple treatment contexts in iNHL. While the drug demonstrated significant single-agent activity in heavily pretreated patients and meaningful clinical benefit in combination with rituximab, its addition to full immunochemotherapy backbones did not improve efficacy and increased toxicity in the CHRONOS-4 trial. These findings support the current regulatory approval of this compound as monotherapy for relapsed FL after at least two prior systemic therapies, while highlighting the importance of appropriate combination selection for targeted agents.
Future research directions should focus on refined patient selection through biomarker development, exploration of novel combination partners beyond conventional chemotherapy, and investigation of alternative scheduling approaches to optimize the therapeutic index. The contrasting outcomes across the CHRONOS trials offer valuable insights for drug development professionals regarding the complexities of integrating pathway-targeted agents into existing treatment paradigms for B-cell malignancies.
This compound (BAY 80-6946) is a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, approved for the treatment of relapsed follicular lymphoma. The IC₅₀ values against PI3K α, β, γ, and δ isoforms are 0.5, 3.7, 6.4, and 0.7 nmol/L, respectively, demonstrating its potent inhibitory activity [1]. From a pharmacokinetic perspective, this compound exhibits dose-proportional increase in Cmax and AUC across the clinical dose range of 0.1-1.2 mg/kg, with Tmax typically occurring between 0.5-1.0 hours after administration. The drug has high volume of distribution (871 L in humans), indicating extensive tissue distribution, and a terminal half-life of approximately 39.1 hours at the 0.8 mg/kg efficacy dose [1].
Bioanalytical method development for this compound presents several challenges that must be addressed for reliable quantification. The compound has limited solubility in organic solvents, requiring the use of 0.1 N HCl in combination with DMSO for stock solution preparation. Additionally, this compound is extensively metabolized primarily by CYP3A4 (>90%) and to a lesser extent by CYP1A1 (~10%), yielding M1 as an active metabolite with similar potency to the parent drug [1]. These characteristics necessitate careful consideration during method development to ensure selective quantification of the parent drug without interference from metabolites. Although LC-MS/MS methods offer higher sensitivity, the accessibility and lower cost of HPLC-UV systems make them more practical for most hospital, academic, and research laboratory settings, particularly for therapeutic drug monitoring and routine pharmacokinetic studies [1].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Protein Binding | ~84% | Human plasma |
| Major Metabolic Pathway | CYP3A4 (>90%) | Minor contribution from CYP1A1 (~10%) |
| Terminal Half-life | 39.1 h | At 0.8 mg/kg dose |
| Clearance | 18.9 L/h | In human subjects |
| Volume of Distribution | 871 L | Indicates extensive tissue distribution |
| Primary Excretion | ~50% unchanged | Remainder as metabolites |
The bioanalytical method for this compound quantification employs a Waters 2695 Alliance HPLC system equipped with a performance PLUS inline degasser, auto-sampler, column oven, and photo diode array (PDA) detector set at λmax 310 nm [1]. Chromatographic separation is achieved using a Hypersil Gold C18 column (250 × 4.0 mm, 5 μm) maintained at 40±1 °C. The mobile phase consists of a binary gradient system with 10 mM ammonium formate, pH 4.0 (solvent A) and acetonitrile (solvent B) delivered at a flow rate of 0.8 mL/min. The gradient program begins with 90% A, maintained for 5.0 minutes, followed by a linear 0.5-minute ramp to 10% A, which is maintained until 5.5 minutes. The mobile phase composition returns to 90% A at 8.0 minutes, with a total run time of 10 minutes including 2 minutes equilibration time [1].
The method requires the following specialized chemicals and reagents: This compound reference standard (purity: 99.7%) as the analyte, enasidenib (purity: 98%) as the internal standard (IS), ethyl acetate as the extraction solvent, and HPLC-grade acetonitrile and methanol for mobile phase and sample preparation. The ammonium formate buffer is prepared using analytical grade reagents, with pH adjusted to 4.0 using formic acid. For stock solution preparation, 0.1 N HCl:DMSO (2:98, v/v) is required due to this compound's limited solubility in pure organic solvents [1]. Control K₂EDTA mice plasma is used for preparing calibration standards and quality control samples.
Table 2: HPLC Instrumentation and Chromatographic Conditions
| Component | Specification | Notes |
|---|---|---|
| HPLC System | Waters 2695 Alliance | With auto-sampler, column oven, and PDA detector |
| Detection Wavelength | 310 nm | Optimized for this compound and IS detection |
| Analytical Column | Hypersil Gold C18 (250 × 4.0 mm, 5 μm) | Maintained at 40±1°C |
| Mobile Phase | 10 mM ammonium formate (pH 4.0) and acetonitrile | Binary gradient system |
| Flow Rate | 0.8 mL/min | Constant throughout analysis |
| Injection Volume | 25 μL | Using auto-sampler |
| Run Time | 10 minutes | Includes 2 minutes equilibration |
| Retention Time | 6.60 min (this compound), 7.80 min (IS) | Consistent retention times |
This compound stock and working solutions: Prepare primary stock solution at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v) due to this compound's limited solubility in pure organic solvents. From this primary stock, prepare working solutions appropriate for spiking plasma to achieve calibration standards ranging from 50-5000 ng/mL. Use serial dilution with appropriate solvents to obtain the required concentrations [1].
Internal standard solution: Prepare enasidenib primary stock at 1.0 mg/mL in DMSO. Dilute with 80% methanol to obtain a working IS solution at 0.60 μg/mL for use in the sample reconstitution step [1].
Calibration standards and quality controls: Prepare calibration standards at concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL by spiking 10 μL of appropriate working solutions into 90 μL blank mice plasma. Similarly, prepare quality control samples at LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), and HQC (3500 ng/mL) concentrations using separate stock solutions [1].
The sample extraction follows a liquid-liquid extraction technique optimized for efficient recovery of this compound from plasma matrix:
The method demonstrated excellent selectivity with no interfering peaks at the retention times of this compound and IS in six different batches of blank mice plasma. The carry-over assessment revealed no significant carry-over when blank plasma samples were injected after the highest calibration standard (5000 ng/mL). The calibration curve was linear over the range of 50-5000 ng/mL with a correlation coefficient (r²) ≥ 0.998, indicating excellent linearity. The lower limit of quantification (LLOQ) was established at 50 ng/mL, which is suitable for monitoring this compound concentrations in pharmacokinetic studies, as clinical plasma concentrations remain around 50 ng/mL at 8 hours post-dose (0.8 mg/kg) in patients with non-Hodgkin's lymphoma and advanced solid tumors [1].
The intra-day and inter-day precision and accuracy were determined using quality control samples at four concentration levels (LLOQ QC, LQC, MQC, and HQC). The results for both precision (% RSD) and accuracy (% bias) were within the acceptable limits of ±15% (±20% for LLOQ), demonstrating the reliability and reproducibility of the method. The extraction recovery of this compound was consistent and reproducible at LQC and HQC levels, as determined by comparing the response of extracted samples with non-extracted standards at equivalent concentrations. The internal standard (enasidenib) also showed consistent recovery, normalizing for any variability in the extraction process [1].
Table 3: Method Validation Performance Data
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Calibration Range | 50-5000 ng/mL | - |
| Correlation Coefficient (r²) | ≥0.998 | ≥0.990 |
| Intra-day Precision (% RSD) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (% RSD) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | ±15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | ±15% (±20% for LLOQ) |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
Stability of this compound in mice plasma was evaluated under various storage and processing conditions:
The validated method was successfully applied to investigate the pharmacokinetics of this compound following intravenous administration to mice. The method demonstrated robustness and reliability for the analysis of study samples, allowing for accurate characterization of this compound pharmacokinetic parameters. The intermittent dosing regimen of this compound, relevant to its clinical application, could be effectively monitored using this bioanalytical method [1]. Recent research has further elucidated that intermittent treatment with this compound results in strong anti-tumor efficacy in vivo, with observed effects on the tumor microenvironment including increased tumor infiltration of activated T cells and macrophages, and improved CD8+ T cell/regulatory T cell and M1/M2 macrophage ratios [2]. These immunomodulatory effects contribute to the anti-tumor activity of this compound, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies [2].
The method's sensitivity of 50 ng/mL has proven adequate for monitoring this compound concentrations in preclinical pharmacokinetic studies, with potential applicability to therapeutic drug monitoring in clinical settings. Furthermore, the relatively short run time of 10 minutes enables high-throughput analysis of large sample batches, making the method efficient for comprehensive pharmacokinetic studies. The application of this method has contributed to the understanding of how this compound modulates the tumor microenvironment and enhances the efficacy of immunotherapy, providing a scientific basis for rational combination therapy strategies in oncology [2].
Diagram 1: this compound Sample Preparation and Analysis Workflow - This diagram illustrates the complete sample processing and chromatographic analysis procedure for this compound quantification in plasma samples.
Poor peak shape or resolution: Ensure the mobile phase pH is precisely adjusted to 4.0 using formic acid. Check column performance with system suitability tests. If peak tailing occurs, the column may need replacement or regeneration [1].
Inconsistent recovery: Verify the ethyl acetate is fresh and of appropriate grade. Ensure thorough vortex mixing during extraction (full 3 minutes). Confirm the centrifugation temperature is maintained at 5°C to ensure consistent phase separation [1].
Retention time shifts: Monitor column temperature stability (maintain at 40±1°C). Prepare fresh mobile phase daily and ensure proper degassing. Check for mobile phase proportioning accuracy in the gradient system [1].
Low sensitivity or signal: Confirm detector lamp hours and performance. Check for proper reconstitution volume and complete dissolution of dried extract. Verify the extraction efficiency hasn't been compromised by expired reagents [1].
For applications requiring analysis of this compound in combination with immunomodulatory studies, note that recent research has demonstrated that intermittent this compound dosing modulates the tumor microenvironment by increasing CD8+ T cell infiltration and altering macrophage polarization states [2]. When applying this method in studies combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1), the sample collection timing should be optimized to capture both pharmacokinetic and pharmacodynamic endpoints.
The method's calibration range (50-5000 ng/mL) is suitable for most preclinical pharmacokinetic studies, but can be extended if needed by appropriate validation. While developed for mice plasma, the method can be adapted for other biological matrices with appropriate validation, including consideration of matrix effects and extraction efficiency.
The detailed HPLC-UV bioanalytical method presented herein provides a robust, reproducible, and accessible approach for quantifying this compound in biological matrices. The method has been fully validated according to FDA guidelines and demonstrates excellent performance across all validation parameters, including selectivity, linearity, precision, accuracy, and stability [1]. The liquid-liquid extraction procedure using ethyl acetate provides clean samples with consistent recovery, while the chromatographic conditions offer efficient separation with resolution between this compound and the internal standard.
This method has proven valuable not only for conventional pharmacokinetic studies but also for investigating the immunomodulatory effects of this compound in the tumor microenvironment, particularly when combined with immune checkpoint inhibitors [2]. The accessibility of HPLC-UV technology compared to LC-MS/MS makes this method particularly suitable for resource-limited settings, including hospital laboratories for therapeutic drug monitoring and academic research institutions conducting preclinical development studies.
This protocol is adapted from a validated HPLC method for quantifying copanlisib in mice plasma, which can be a reference for bioanalytical methods in drug development [1].
The separation uses a reversed-phase HPLC system with a Hypersil Gold C18 column (250 × 4.0 mm, 5 µm) maintained at 40 °C [1].
The experimental workflow for sample processing and analysis can be visualized as follows:
The sample preparation uses liquid-liquid extraction (LLE) [1]:
The method was validated per FDA guidelines, with stability data demonstrating this compound integrity under various conditions [1]. For long-term storage, stability was confirmed for specific durations under defined conditions.
The summarized stability and storage findings are critical for reliable sample handling:
Table 1: this compound Stability in Plasma [1]
| Stability Condition | Details | Outcome |
|---|---|---|
| Long-Term Storage | At -80 °C | Stable for the tested duration* |
| Freeze-Thaw | Up to three cycles | Stable |
| Bench-Top | At room temperature | Stable |
| Auto-Sampler | Post-processing | Stable |
*Note: The specific duration of long-term stability at -80°C was not explicitly stated in the provided search results. The original study confirmed stability for the duration of its validation and pharmacokinetic application [1].
Forced degradation studies provide insights into this compound's intrinsic chemical stability, which is crucial for formulation development and handling during sample processing [2].
This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of copanlisib in mice, based on a validated bioanalytical method [1]. This compound is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, approved for the treatment of relapsed follicular lymphoma [2] [3] [4]. Understanding its pharmacokinetics in preclinical models is essential for translating findings to clinical settings.
1. Study Objectives and Design The primary objective is to characterize the pharmacokinetic profile of this compound following intravenous administration in mice. Key parameters include maximum plasma concentration (C~max~), area under the curve (AUC), elimination half-life (t~1/2~), volume of distribution (V~d~), and clearance (CL) [1] [5]. The study employs a single-dose design with serial blood sampling over a period to capture the full concentration-time profile.
2. Experimental Animals and Dosing
3. Sample Collection and Processing Blood samples (approximately 100 µL per time point) are collected via retro-orbital bleeding or tail vein into K~2~EDTA-coated tubes at pre-dose and post-dose time points: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 16, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours [1] [5]. Plasma is separated by centrifugation at 14,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis [1].
4. Bioanalytical Method for Quantifying this compound A validated high-performance liquid chromatography (HPLC) method with photo-diode array (PDA) detection is used for quantifying this compound in mice plasma [1].
5. Pharmacokinetic Data Analysis PK parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin:
6. Stability and Quality Control this compound in plasma is stable under the following conditions:
Table 1: Key Pharmacokinetic Parameters of this compound from Preclinical and Clinical Studies
| Parameter | Preclinical (Mice, IV) [1] | Clinical (Human, IV 12 mg) [5] |
|---|---|---|
| C~max~ (ng/mL) | Not specified | Not specified |
| T~max~ (h) | 0.5-1.0 (assumed) | ~1 (end of infusion) |
| AUC~0-t~ (h·ng/mL) | Reported for linear range | Major component of total radioactivity (84%) |
| t~1/2~ (h) | To be determined from study data | 52.1 (range 40.4–67.5) |
| V~d~ (L) | To be determined from study data | 1870 |
| CL (L/h) | To be determined from study data | Not specified |
| Protein Binding (%) | Not specified | ~84% (human) |
| Major Elimination Route | Not specified | Feces (64%), Urine (22%) |
Table 2: Validated HPLC Method Parameters for this compound in Mice Plasma [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-PDA |
| Detection Wavelength | 310 nm |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Intra-day Accuracy/Precision | Within acceptable limits (<15%) |
| Inter-day Accuracy/Precision | Within acceptable limits (<15%) |
| Retention Time (this compound) | 6.60 min |
| Retention Time (IS, Enasidenib) | 7.80 min |
| Run Time | 10 min |
| Stability | Bench-top, auto-sampler, freeze-thaw (3 cycles), long-term at -80°C |
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of this compound.
This diagram outlines the key steps in the pharmacokinetic study of this compound in a mouse model.
This diagram illustrates the role of this compound in inhibiting the PI3K signaling pathway, which is crucial for cell survival and proliferation.
These application notes and protocols provide a robust framework for conducting a pharmacokinetic study of this compound in mice. The validated HPLC method ensures reliable quantification, and the detailed protocols support the generation of high-quality data. Understanding the pharmacokinetics of this compound in preclinical models is a critical step in optimizing its therapeutic use, particularly in oncology, where it shows promise not only as a monotherapy but also in combination with immune checkpoint inhibitors [2] [4].
| Dosing Context | MTD / RP2D | Dosing Schedule | Key Toxicities | Study Reference |
|---|---|---|---|---|
| Monotherapy (Adult Solid Tumors) | 0.8 mg/kg (approx. 60 mg flat dose) | Days 1, 8, and 15 of a 28-day cycle [1] | Hyperglycemia, hypertension, fatigue [1] | Phase II NCI-MATCH [1] |
| Combination with Gemcitabine | 0.8 mg/kg | Days 1, 8, and 15 of a 28-day cycle [2] | Nausea (86%), hyperglycemia (80%), platelet count decrease (80%) [2] | Phase I Dose-Escalation [2] |
| Combination with Nivolumab | 45 mg | Days 1, 8, and 15 of a 28-day cycle [3] [4] | Diarrhea, anemia [3] [4] | Phase I Trial in Lymphoma [3] [4] |
The MTD is typically established in Phase I, open-label, dose-escalation studies that follow a standard "3+3" design.
A DLT is typically defined as the occurrence of any of the following events during the first treatment cycle (usually 28 days) that is considered related to the study drug [4]:
The following diagram illustrates the standard workflow for a Phase I dose-escalation study to determine the MTD of this compound.
The following diagram illustrates the key signaling pathway targeted by this compound and the rationale for its combination with other agents.
The combination therapy involves two distinct treatment schedules, depending on whether copanlisib is paired with gemcitabine alone or with the GemCis doublet. The determined Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) for this compound is 0.8 mg/kg for both combinations [1] [2].
The tables below detail the dosing schedules and standard dose modifications.
Table 1: Combination Therapy Dosing Schedules
| Component | This compound + Gemcitabine (28-day cycle) [1] [2] | This compound + Cisplatin + Gemcitabine (21-day cycle) [1] [3] [2] |
|---|---|---|
| This compound | 0.8 mg/kg IV, on Days 1, 8, and 15 | 0.8 mg/kg (flat 60 mg dose used in Phase 2) IV, on Days 1 and 8 [3] [4] |
| Gemcitabine | 1000 mg/m² IV, on Days 1, 8, and 15 | 1000 mg/m² IV, on Days 1 and 8 |
| Cisplatin | Not applicable | 25 mg/m² IV, on Days 1 and 8 |
Table 2: Common Dose Modification Guidelines for Gemcitabine [5]
| Toxicity | Dose Modification |
|---|---|
| Myelosuppression (Day of Treatment) | Reduce dose to 50% for ANC 1000-1499/µL or platelets 75,000-99,999/µL; withhold for ANC <1000/µL or platelets <75,000/µL. |
| Recurrent Hematologic Toxicity | Permanently reduce gemcitabine dose to 800 mg/m² upon initial occurrence; further reduce to 800 mg/m² on Day 1 only for subsequent toxicity. |
| Non-Hematologic Toxicity | Permanently discontinue for unexplained dyspnea, severe pulmonary toxicity, HUS, severe renal/hepatic impairment, CLS, or PRES. |
This section outlines the key methodological details for implementing the this compound-GemCis combination regimen, based on the procedures from the cited clinical trials.
For the triple combination on a 21-day cycle, the following administration sequence and timing must be strictly adhered to on Days 1 and 8 [6]:
The following diagram illustrates the experimental workflow for a single treatment cycle of the triple combination therapy.
The scientific rationale for this combination lies in targeting the PI3K/AKT/mTOR pathway, a key driver of tumorigenesis that is also implicated in conferring resistance to chemotherapy [2]. This compound, a potent pan-class I PI3K inhibitor, is hypothesized to overcome this resistance and enhance the cytotoxic effects of gemcitabine and cisplatin [2].
Biomarker analysis was integrated into the clinical protocols:
PIK3CA, KRAS, and BRAF using next-generation sequencing (e.g., FoundationOne panel) and BEAMing technology [1] [2].
Q: What is the underlying mechanism for hyperglycemia induced by this compound?
This compound-induced hyperglycemia is an on-target, off-tumor effect related to its pharmacologic action. Unlike some other PI3K inhibitors, this compound is a pan-class I PI3K inhibitor with potent activity against the PI3Kα isoform [1]. The PI3Kα isoform plays a critical role in the insulin signaling pathway.
Inhibiting PI3Kα in peripheral tissues disrupts the downstream pathway, preventing the normal translocation of glucose transporters (GLUT4) to the cell membrane in response to insulin. This creates a transient state of insulin resistance, reducing glucose uptake in skeletal muscle and adipose tissue and leading to acute hyperglycemia [1]. This effect is typically maximal during or shortly after the infusion and resolves within hours to a few days.
The diagram below illustrates this signaling pathway disruption:
Q: What is the quantitative profile of hyperglycemia in patients treated with this compound?
Hyperglycemia is one of the most frequent adverse events. The table below summarizes key data from clinical trials.
| Trial / Analysis | All-Grade Hyperglycemia Incidence | Grade 3-4 Hyperglycemia Incidence | Notes |
|---|---|---|---|
| CHRONOS-1 (Single-agent this compound) [2] [3] | ~66.8% | 41% - 45.1% | Primary analysis for FDA accelerated approval. |
| CHRONOS-3 (this compound + Rituximab) [3] | Not Specified | 56% | Grade 3-4 incidence reported. |
| Pooled Analysis (8 studies, n=652) [3] | 66.8% | 45.1% | Consolidated data across multiple trials. |
Key Temporal Characteristics:
Q: What are the recommended protocols for monitoring and managing hyperglycemia?
Managing this adverse event involves proactive screening, vigilant monitoring, and a structured intervention plan.
Pre-Treatment Assessment (Baseline)
Monitoring Schedule During Treatment
Intervention Strategy
Q: What is the current regulatory status of this compound? In November 2023, the FDA requested the withdrawal of the U.S. indication for this compound for relapsed follicular lymphoma after at least two prior therapies [5]. This decision was based on the phase 3 CHRONOS-4 trial, which failed to confirm a clinical benefit, as the combination of this compound with immunochemotherapy did not meet its primary endpoint of improved progression-free survival compared to immunochemotherapy alone [5]. This is a critical consideration for all research and development efforts involving this compound.
| Characteristic | Details |
|---|---|
| Overall Incidence | Up to 54.8% of patients in clinical trials [1] |
| Grade 3+ Incidence | 27% to 40.5% of patients (Grade 3: SBP ≥160 mmHg or DBP ≥100 mmHg) [2] [1] [3] |
| Onset & Duration | Primarily occurs during or shortly after infusion; is generally transient and reversible [2] [1] |
| Proposed Mechanism | Related to the inhibition of the PI3K-alpha isoform [2] [1] |
The following workflow outlines the recommended procedure for monitoring and managing blood pressure during copanlisib infusion:
Why does this compound cause hypertension when other PI3K inhibitors do not? this compound uniquely inhibits the PI3K-alpha isoform, in addition to the delta isoform targeted by other drugs in its class. Inhibition of PI3K-alpha is the proposed mechanism for the transient hyperglycemia and hypertension observed during infusion [2] [1].
Is this compound-associated hypertension a long-term concern? Typically, no. The hypertension is an acute, infusion-related event. It usually peaks during or shortly after the infusion and resolves spontaneously within a few hours. It rarely leads to long-term clinical complications [2] [1].
What is the goal of pre-infusion blood pressure management? The objective is to ensure a baseline systolic blood pressure of ≤130/80 mmHg before initiating the this compound infusion. This proactive management helps mitigate the severity of the infusion-related hypertensive spike [2].
Are there any absolute contraindications for this compound due to hypertension? There are no absolute contraindications, but the drug must be used with caution in patients with pre-existing hypertension. Uncontrolled hypertension at baseline should be managed effectively before starting therapy with this compound [4].
This compound is a pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms [1]. While it is generally associated with a lower incidence of severe GI toxicity compared to other PI3K inhibitors like idelalisib, adverse events such as diarrhea and colitis can still occur and require careful management [2].
The following table summarizes the key GI adverse events and their reported incidences.
| GI Adverse Event | Reported Incidence in Clinical Trials | Comparative Note |
|---|---|---|
| Diarrhea | 41% (all grades) [3] | Less commonly observed than with other approved PI3K inhibitors [2]. |
| Nausea | 86% (all grades, in a combination therapy study) [4] | Frequently reported in combination regimens. |
| Stomatitis/Mucositis | Reported as a side effect [3]; Oral mucositis was a noted Dose-Limiting Toxicity (DLT) in a combination study [5] | Can be a severe (Grade 3) toxicity requiring dose interruption. |
For a technical support knowledge base, the following Q&A format addresses specific intervention protocols.
Q: What is the recommended clinical management strategy for diarrhea suspected to be related to this compound? A: Expert consensus recommends a proactive management approach. For low-grade diarrhea, standard supportive care with fluid and electrolyte management is advised. For more severe or persistent diarrhea, a comprehensive workup is crucial to rule out infectious causes. If non-infectious diarrhea is confirmed, temporary interruption of this compound is recommended, with consideration of resuming treatment at a reduced dose once symptoms resolve [2]. The specific dose reduction guidelines are provided in the following protocol.
Q: What is the standard protocol for dose modification in response to severe or non-infectious pneumonitis? A: The following workflow outlines the dose adjustment protocol for managing Non-Infectious Pneumonitis (NIP), which can present with respiratory symptoms but is included here as a key part of the overall toxicity management framework [6]:
Q: Are there specific dose adjustments for other severe toxicities? A: Yes. For other severe (Grade 3), non-life-threatening toxicities, the standard protocol is to withhold this compound until the toxicity resolves to Grade 1 or lower. Upon resuming treatment, the dose should be reduced, typically from 60 mg to 45 mg, or from 45 mg to 30 mg for subsequent occurrences [6].
For scientists in a drug development context, understanding the underlying biology and comparative profiles is essential.
Q1: What is the preclinical evidence for combining copanlisib with cetuximab in HNSCC? A large-scale preclinical study using 33 patient-derived xenograft (PDX) models demonstrated that the combination of this compound and cetuximab was superior to either monotherapy. The effect was especially pronounced in tumors that were inherently resistant to cetuximab, with 88% (14 out of 16) of cetuximab-resistant models showing an improved treatment response [1].
Q2: Are there specific biomarkers that can predict response to this combination? Interestingly, the response to this compound (alone or in combination) did not correlate simply with PI3KCA mutation status [1] [2]. Instead, gene expression profiling suggested that tumors with increased PI3K signaling activity are more likely to respond to this compound [1]. Other clinical studies have also associated PI3KCA and RAS mutations with resistance to cetuximab monotherapy [3].
Q3: What are the emerging, non-genetic mechanisms of cetuximab resistance? Recent research highlights that resistance is not always genetic. Studies have identified metabolic reprogramming as a key mechanism. Cetuximab-resistant cells can rewire their lipid metabolism, showing increased dependence on fatty acid oxidation driven by PPARα [4]. Additionally, alterations in glutathione metabolism involving IDH2 have also been linked to resistance [5].
Q4: Are there novel agents targeting both EGFR and PI3K? Yes, to concurrently tackle EGFR and PI3K-driven adaptive resistance, a first-in-class dual inhibitor called MTX-531 has been developed. This single molecule is designed to inhibit both EGFR and PI3K with high selectivity and has shown robust efficacy as a monotherapy in HNSCC PDX models [6].
The following table summarizes key quantitative data from the pivotal PDX study [1], which you can use to benchmark your own experimental results.
| Therapy | Overall Response Rate (Stable Disease or Better) | Response in Cetuximab-Resistant Models | Key Correlative Finding |
|---|---|---|---|
| This compound Monotherapy | 36% (12/33 models) | Information not specified | Moderate antitumor activity; no correlation with PI3KCA mutations. |
| Cetuximab Monotherapy | 52% (17/33 models) | Defined as resistant (0/16 models responded) | 16 of 33 models were classified as cetuximab-resistant. |
| This compound + Cetuximab | 64% (21/33 models) | 88% (14/16 models) showed improved response | Efficacy was superior to monotherapies; correlated with high PI3K pathway activity. |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol is based on the study that established the rationale for the drug combination [1].
This protocol is based on methods used to study non-genetic resistance mechanisms [4].
The diagram below outlines a logical workflow for studying cetuximab resistance and the potential of combination therapies.
The following table summarizes the incidence of neutropenia with copanlisib and the general management strategies recommended in the clinical literature.
| Aspect | Details |
|---|---|
| Reported Incidence (Any Grade) | 34.5% of patients (in a phase II study) [1] |
| Reported Incidence (Grade 4) | 11.9% of patients (in a phase II study) [1] |
| Recommended Management Strategies | • Monitor blood counts [2] [3] • Implement dose modifications (interruption or reduction) [2] • Provide patient education on infection prevention [3] |
For researchers, the clinical workflow for managing this adverse event can be visualized as follows:
| Combination Partner | Cancer Model (Cell Lines) | Key Findings / Synergistic Effect | Key Safety / Tolerability Notes |
|---|---|---|---|
| ABL TKIs (e.g., Ponatinib, Imatinib) [1] | BCR-ABL-positive leukemia (Ba/F3, K562), including T315I mutant and ponatinib-resistant cells [1] | Overcame stromal cell chemoprotection; enhanced cytotoxicity against resistant cells [1] | Not specified in the cited studies; requires empirical validation [1] |
| Sorafenib [2] | Hepatocellular Carcinoma (Huh7, HepG2), including sorafenib-resistant clones [2] | Counteracted sorafenib-induced AKT phosphorylation; restored drug sensitivity [2] | Not specified in the cited studies; requires empirical validation [2] |
| Statins (HMG-CoA reductase inhibitors) [3] | Chemoresistant High-Grade Serous Ovarian Cancer (HGSOC) cell lines and patient-derived cells [3] | HMG-CoA inhibitor increased p-Akt, sensitizing cells to PI3K inhibition; allowed for dose reduction [3] | Suggests potential for lower dosing of both agents to improve tolerability [3] |
Here are detailed methodologies for evaluating this compound in combination, based on published research.
This protocol is adapted from a study in hepatocellular carcinoma (HCC) [2].
This protocol is based on a study in BCR-ABL-positive leukemia, including TKI-resistant models [1].
This FAQ section addresses common safety and experimental issues.
Q1: What are the most frequent adverse effects of this compound, and how can they be managed in a research setting? A1: The most common treatment-emergent adverse events observed in clinical trials are transient, infusion-related hyperglycemia and hypertension [4]. Other frequent events include fatigue and diarrhea [4]. In a study on marginal zone lymphoma, grade 3/4 hyperglycemia and hypertension each occurred in 39.1% of patients, but these were manageable [4]. For animal studies, monitoring blood glucose and pressure may be prudent. For in vitro research, these effects are less relevant, but it's important to be aware of the on-target pathway inhibition.
Q2: Are there critical drug-drug interactions to consider when designing combination regimens? A2: Yes. This compound is primarily metabolized by the CYP3A enzyme [5]. Concomitant use with strong CYP3A inhibitors or inducers can significantly alter its plasma concentration.
Q3: What is the clinical status of this compound, and how might it impact translational research? A3: As of November 2023, This compound was voluntarily withdrawn from the market for the treatment of follicular lymphoma based on a trial showing that adding it to standard immunochemotherapy did not improve progression-free survival [7]. This does not invalidate the robust preclinical science behind its mechanism and efficacy in other contexts. For researchers, this underscores the critical challenge of translating combination strategies from the lab to the clinic and highlights the continued importance of investigating this compound in novel, rational combinations, particularly for overcoming specific resistance mechanisms.
Q4: Our combination experiment shows high cytotoxicity in the control group. What could be wrong? A4:
The diagrams below illustrate how this compound targets the PI3K pathway and can synergize with other agents.
The table below summarizes the required dose adjustments for copanlisib based on hepatic function, as determined by Child-Pugh classification [1].
| Hepatic Impairment Level (Child-Pugh Classification) | Recommended this compound Dose |
|---|---|
| Moderate (Class B) | 45 mg |
| Severe (Class C) | 30 mg |
| Mild (Class A) | No dose adjustment required. |
This information is derived from the full prescribing information. The standard dose for patients without hepatic impairment is 60 mg, administered via a 1-hour intravenous infusion on Days 1, 8, and 15 of a 28-day treatment cycle [1].
For your experimental design and clinical protocols, consider these critical points alongside hepatic dose modification:
The workflow for determining the appropriate this compound dose incorporates hepatic impairment and critical drug interactions.
What are the most common acute infusion-related reactions with copanlisib? The most frequently observed acute reactions are hyperglycemia (elevated blood sugar) and hypertension (high blood pressure). These typically occur during or shortly after the infusion and are generally transient, resolving within a few hours to a day post-infusion [1] [2].
What is the underlying mechanism for these reactions? The hyperglycemia and hypertension are considered mechanism-based, meaning they are directly related to this compound's pharmacological activity. They are linked to the drug's potent inhibition of the PI3K-alpha isoform, which plays a role in metabolic and vascular regulation [1] [3]. This is a distinct profile compared to other PI3K inhibitors that are more delta-selective.
How severe are these reactions typically? While these reactions are very common, severe (Grade ≥3) events also occur at a significant rate. The table below summarizes the pooled incidence from clinical trials [4]. Despite the high frequency, these events are rarely a cause for permanent treatment discontinuation if managed proactively [1].
Are there other important adverse events to monitor in studies? Yes, beyond the acute infusion reactions, researchers should vigilantly monitor for:
The following data, synthesized from a meta-analysis of prospective clinical trials, provides a quantitative overview of the most common adverse events (AEs) associated with this compound treatment in relapsed/refractory B-cell non-Hodgkin lymphoma [4].
Table 1: Pooled Incidence of Common Adverse Events (Any Grade and Grade ≥3)
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence |
|---|---|---|
| Hyperglycemia | 66.75% | 45.14% |
| Hypertension | 48.57% | 35.07% |
| Diarrhea | 35.06% | Not specified |
| Nausea | 34.98% | Not specified |
| Fatigue | 30.33% | Not specified |
| Neutropenia | Not specified | 14.75% |
Table 2: Comparison of Select AEs with Other PI3K Inhibitors This table highlights the unique safety profile of this compound. Data adapted from a comparative review [1].
| Adverse Event | This compound (Grade ≥3) | Idelalisib (Grade ≥3) |
|---|---|---|
| Hyperglycemia | 40% (infusion-related) | N/A |
| Hypertension | 27% (infusion-related) | N/A |
| Diarrhea/Colitis | 5% | 14% - 19% |
| Pneumonitis | 1% | 4% - 16% |
| ALT/AST Increase | 1.4% | 11% - 18% |
Background & Mechanism: Hyperglycemia is an on-target effect resulting from PI3K-alpha inhibition in insulin signaling pathways, leading to transient insulin resistance [1] [3].
Monitoring Protocol:
Management Strategy:
Background & Mechanism: Hypertension is another on-target, infusion-related event linked to PI3K-alpha inhibition, likely affecting vascular tone [1].
Monitoring Protocol:
Management Strategy:
The following diagram illustrates the proposed biological pathway leading to this compound's characteristic infusion reactions and the corresponding clinical monitoring and management workflow.
The table below summarizes the primary molecular and cellular mechanisms that can lead to resistance against copanlisib and other PI3K inhibitors.
| Mechanism of Resistance | Description | Key Molecules/Pathways Involved | Experimental Evidence/Context |
|---|---|---|---|
| Feedback Loop Reactivation | Inhibition of one node (e.g., PI3K) relieves negative feedback, causing rebound activation of upstream or parallel pathways. [1] [2] [3] | RTKs (e.g., HER3, IGF-1R), ERK signaling, mTORC1. [4] [3] | A common limitation of single-node inhibitors; observed broadly with PI3K/AKT/mTOR pathway inhibitors. [4] |
| Upstream RTK Overactivation | Overexpression or hyperactivation of Receptor Tyrosine Kinases (RTKs) can reactivate the pathway downstream of PI3K inhibition. [2] | EGFR, FGFR, PDGFR, MET. [5] [2] | Identified as a key resistance mechanism to PI3K pathway inhibitors. [2] |
| Bypass Signaling Pathways | Tumor cells activate alternative signaling pathways to maintain survival and growth signals, circumventing the blocked PI3K node. [4] | PIM kinases, MEK/ERK pathway, JNK signaling. [4] [6] | PIM kinases can maintain mTOR activity despite PI3Kα inhibition. [4] |
| Genomic Alterations | Acquisition of new mutations or loss of tumor suppressors that sustain pathway hyperactivation. [2] [4] | PTEN loss, AKT mutations, secondary PI3Kα mutations. [2] [4] | PTEN loss/AKT activation found in breast cancer patients after alpelisib/inavolisib treatment. [4] |
| Tumor Microenvironment (TME) & Immunomodulation | This compound modulates immune cells within the TME; resistance may involve adaptive changes in immunosuppressive cells. [7] | Tregs, M2 macrophages, CD8+ T cells, PD-1. [7] | Intermittent this compound increased CD8+/Treg ratio and synergized with anti-PD-1 in mouse models. [7] |
To systematically investigate this compound resistance in your models, you can adopt the following experimental workflow. The diagram below outlines the key stages of this process.
The fundamental differences in efficacy and safety between copanlisib and idelalisib are rooted in their distinct molecular profiles and mechanisms of action, as detailed in the table below.
| Feature | This compound | Idelalisib |
|---|---|---|
| Primary Target Isoforms | p110α (alpha) & p110δ (delta) [1] [2] [3] | p110δ (delta) [4] [5] [3] |
| Inhibitor Classification | Pan-class I PI3K inhibitor (multitargeted) [2] [5] | Isoform-selective PI3Kδ inhibitor [2] [5] |
| Binding Mode | Adopts a flat conformation in the adenine-binding pocket, extending into a deeper affinity pocket [2] [5] | Propeller-shaped; induces a fit in a newly created selectivity pocket [2] [5] |
| Potency (IC50 values) | p110α: 0.5 nM; p110δ: 0.7 nM [4] | p110δ: 2.5 nM; p110α: 820 nM [4] |
| Administration | Intravenous (IV) [1] [3] | Oral [3] |
| Dosing Schedule | Intermittent (e.g., Days 1, 8, 15 of a 28-day cycle) [1] [3] | Continuous (twice daily) [3] |
The following diagram illustrates the key mechanistic differences that underlie their distinct clinical profiles.
The distinct targeting and pharmacokinetics of these agents result in markedly different safety and toxicity profiles, which is a critical consideration for clinical application.
| Safety Parameter | This compound | Idelalisib |
|---|---|---|
| Unique / Notable Toxicities | Infusion-related hyperglycemia & hypertension (transient) [1] [3] [6] | Immune-mediated toxicities: colitis, pneumonitis, transaminitis [1] [3] |
| Grade ≥3 Hyperglycemia | 40%-41% (transient, infusion-related) [1] [6] | Not typically reported [1] |
| Grade ≥3 Hypertension | 24%-27% (transient, infusion-related) [1] [6] | Not typically reported [1] |
| Grade ≥3 Diarrhea/Colitis | 1% - 5% [1] [6] | 14% - 19% [1] |
| Grade ≥3 Pneumonitis | 1% - 1.4% [1] [6] | 4% - 16% [1] |
| Grade ≥3 Transaminitis (ALT/AST Increase) | 1.4% - 2% [1] [7] | 11% - 18% [1] |
| Black Box Warning | None [1] | Yes (for fatal/serious hepatotoxicity, severe diarrhea/colitis, pneumonitis, infections, intestinal perforation) [1] |
Key Insights on Safety Management:
The following table summarizes the pivotal trials that form the evidence base for the efficacy and safety data discussed.
| Trial / Drug | Study Design | Key Efficacy Findings (in R/R FL) | Key Safety Findings |
|---|---|---|---|
| CHRONOS-1 (this compound) [6] | Phase II, single-arm in R/R indolent lymphoma (n=142) after ≥2 prior therapies. | ORR: 59% (FL patients); Median PFS: 11.2 months; Median DOR: 22.6 months [6]. | High incidence of transient Grade ≥3 hyperglycemia (41%) and hypertension (24%); low incidence of colitis (0.7%) and pneumonitis (1.4%) [6]. |
| DELTA (Idelalisib) & Other Trials [8] [1] | Data from a systematic literature review and MAIC analysis [8]. | ORR: 43%-57% in R/R FL; comparable PFS to other agents [8]. | High incidence of immune-mediated toxicities (colitis, pneumonitis, hepatotoxicity), leading to Black Box warnings [1]. |
| Indirect Comparison (MAIC) [8] | Matching-Adjusted Indirect Comparison (MAIC) of single-arm trials. | No significant difference in Objective Response Rate (ORR) between tazemetostat and PI3K inhibitors, including idelalisib and this compound [8]. | This compound was associated with a statistically significant lower risk for most safety outcomes, including serious adverse events, compared to idelalisib [8]. |
For scientists and drug developers, the this compound and idelalisib comparison highlights several key strategic considerations:
| Trial / Study | Cancer Type | Patient Population | Key Finding on PTEN | Clinical Outcome |
|---|---|---|---|---|
| CHRONOS-3 Analysis [1] [2] | Indolent Non-Hodgkin Lymphoma (iNHL), including Follicular Lymphoma (FL) | Relapsed patients on Copanlisib + Rituximab | PTEN Presence | Significant improvement in Progression-Free Survival (PFS) [1] [2]. |
| NCI-MATCH Subprotocols (Z1G & Z1H) [3] | Various Solid Tumors | Patients with PTEN loss (by IHC) or PTEN deleterious mutations | PTEN Absence | No objective response (0% ORR in Z1G). Did not support single-agent this compound activity [3]. |
To interpret these findings, it's helpful to understand the underlying biology. The diagram below illustrates the core PI3K-Akt signaling pathway and PTEN's role within it.
PTEN functions as a critical tumor suppressor by dephosphorylating and deactivating PIP3, thereby putting a brake on the oncogenic PI3K-Akt signaling cascade [4] [5]. The contrasting trial results can be explained by several factors:
For researchers looking to replicate or analyze these biomarker studies, here are the core methodologies used in the trials.
The data underscores a critical principle in precision oncology: a biomarker's predictive value is not absolute but is context-dependent.
Future clinical development of PI3K inhibitors like this compound should focus on:
The table below summarizes key biomarkers and their association with treatment outcomes from the CHRONOS-3 trial, which evaluated this compound plus rituximab (C+R) versus placebo plus rituximab (P+R) in patients with indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma (FL) [1].
| Biomarker | Biomarker Presence | Impact on Progression-Free Survival (PFS) with C+R vs P+R | Key Findings |
|---|---|---|---|
| EZH2 Mutation Status | Mutant (MT) | Equal PFS benefit | No significant difference in PFS benefit was observed between EZH2 mutant and EZH2 wild-type (WT) FL patients treated with C+R [1]. |
| Wild-Type (WT) | Equal PFS benefit | ||
| PTEN Protein Expression | Presence | Significant improvement | PTEN presence was associated with significant PFS improvements in iNHL (P=0.001) and FL (P=0.012) cohorts [1]. |
| Absence | Not significant | PFS was not significantly improved for C+R over P+R in patients with PTEN absence [1]. | |
| BCL2 Mutation Status | Mutant (MT) | Significant improvement | A significant improvement in PFS was observed for C+R in FL patients with mutant vs. wild-type BCL2 (P=0.002) [1]. |
| Wild-Type (WT) | --- | ||
| Baseline IL-2 Level | Low/Undetectable | Significant improvement in OS | In the iNHL cohort, overall survival (OS) was significantly improved for patients with low/undetectable vs. high baseline IL-2 levels in the C+R arm (P<0.0001) [1]. |
| High | --- |
For context, here is a comparison of this compound with tazemetostat, an EZH2 inhibitor also used in relapsed/refractory follicular lymphoma (FL). The data for tazemetostat is derived from an indirect treatment comparison, as no head-to-head trials exist [2] [3].
| Therapy | Mechanism of Action | Key Efficacy in FL | Key Safety Profile |
|---|---|---|---|
| This compound | Intravenous pan-class I PI3K inhibitor (α and δ isoforms) [4]. | Improved PFS in iNHL/FL, regardless of EZH2 status [1]. | Manages hyperglycemia, hypertension; generally manageable [4]. |
| Tazemetostat | Oral Enhancer of Zeste Homolog 2 (EZH2) inhibitor [2]. | Higher ORR in EZH2-mutant FL vs wild-type; similar efficacy to PI3K inhibitors after adjustment [2] [3] [5]. | Significantly lower risk of grade ≥3 AEs vs PI3K inhibitors (including this compound) [2] [3]. |
To ensure reproducibility, here are the key methodological details from the cited studies:
CHRONOS-3 Biomarker Analysis (this compound) [1]: This was a retrospective, exploratory analysis from the phase III CHRONOS-3 trial.
Indirect Treatment Comparison (Tazemetostat) [2] [3]: A Matching-Adjusted Indirect Comparison (MAIC) was conducted.
The following diagram illustrates the cellular pathways targeted by this compound and tazemetostat, and the biomarkers discussed. This compound inhibits the PI3K/AKT pathway, while tazemetostat targets the epigenetic function of EZH2 within the PRC2 complex [6] [4]. The diagram also shows how specific biomarkers like PTEN and BCL2 fit into this context [1].
The following table summarizes the key survival and response data for copanlisib from two primary studies.
| Metric | Population (Trial) | Result | Citation |
|---|---|---|---|
| Objective Response Rate (ORR) | Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up, n=142) | 60.6% | [1] |
| ORR | Relapsed/Refractory Follicular Lymphoma (CHRONOS-1, n=104) | 58.65% | [2] |
| ORR | Relapsed/Refractory Marginal Zone Lymphoma (MZL) (CHRONOS-1, n=23) | 78.3% | [3] |
| Median Progression-Free Survival (PFS) | Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) | 12.5 months | [1] |
| Median PFS | Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, initial analysis) | 11.2 months | [2] |
| Median PFS | Relapsed/Refractory Marginal Zone Lymphoma (MZL) | 24.1 months | [3] |
| Median Duration of Response (DOR) | Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) | 14.1 months | [1] |
| Median DOR | Relapsed/Refractory Marginal Zone Lymphoma (MZL) | 17.4 months | [3] |
| Median Overall Survival (OS) | Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up) | 42.6 months | [1] |
| Median OS | Relapsed/Refractory Marginal Zone Lymphoma (MZL) | Not Reached | [3] |
The efficacy data above primarily comes from the CHRONOS-1 trial, a pivotal, single-arm, multicenter, phase II study.
This compound is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Its primary mechanism involves the reversible inhibition of PI3K signaling in malignant B-cells [4].
The diagram below illustrates how this compound targets this key cell survival pathway.
This compound predominantly targets the PI3K-alpha and PI3K-delta isoforms. PI3K-delta is crucial for B-cell proliferation and survival, while PI3K-alpha is often implicated in relapsed disease. By blocking these isoforms, this compound inhibits the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell viability and induction of apoptosis in malignant B-cells [4].
The safety profile of this compound is characterized by manageable, often transient adverse events. Long-term follow-up data indicates that these events do not worsen with prolonged exposure [1].
| Efficacy Endpoint | Copanlisib + Rituximab (n=307) | Placebo + Rituximab (n=151) | Result |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 21.5 months (95% CI, 17.8-33.0) [1] | 13.8 months (95% CI, 10.2-17.5) [1] | HR: 0.52 (95% CI, 0.39-0.69); p<0.0001 [1] |
| Overall Response Rate (ORR) | 80.8% [2] | 47.7% [2] | Not provided |
| Complete Response Rate (CRR) | 33.9% [2] | 14.6% [2] | Not provided |
| PFS by Subtype (Hazard Ratio) | |||
| Follicular Lymphoma (FL) | HR: 0.580 (95% CI, 0.404-0.833) [2] | ||
| Marginal Zone Lymphoma (MZL) | HR: 0.475 (95% CI, 0.245-0.923) [2] | ||
| Small Lymphocytic Lymphoma (SLL) | HR: 0.243 (95% CI, 0.111-0.530) [2] | ||
| LPL/Waldenström Macroglobulinemia | HR: 0.443 (95% CI, 0.160-1.231) [2] |
| Safety Parameter | This compound + Rituximab | Placebo + Rituximab |
|---|---|---|
| Most Common Grade 3-4 Adverse Events (AEs) | ||
| Hyperglycemia | 56% [1] | 8% [1] |
| Hypertension | 40% [1] | 9% [1] |
| Diarrhea (all grades/ Grade 3) | 33.6% / 4.9% [2] | Not specified / 0% [2] |
| Neutropenia | Not specified | 12.3% (Grade 3-4) [2] |
| Serious Treatment-Emergent AEs | 47% [1] | 18% [1] |
| Treatment-Related Deaths | 1 (<1%, pneumonitis) [1] | 0 [1] |
| AEs of Special Interest | ||
| Pneumonitis (any grade) | 6.8% [3] | Not specified |
The CHRONOS-3 trial was a multicenter, double-blind, randomised, placebo-controlled, phase 3 study conducted across 186 sites globally [1].
The combination's rationale is based on targeting a key resistance pathway. The following diagram illustrates the proposed mechanism by which this compound overcomes resistance to rituximab.
The diagram illustrates the scientific rationale behind the CHRONOS-3 combination [4]:
| Cancer Type / Context | Trial Phase / Type | Treatment Regimen | Response Assessment (RECIST 1.1) | Key Findings & Supporting Data |
|---|---|---|---|---|
| Various Solid Tumors (with PIK3CA mutations) | Phase II (NCI-MATCH Z1F) [1] | This compound monotherapy | Objective Response Rate (ORR): 16% (4/25 patients) | Met primary endpoint; activity in late-line, refractory setting [1] |
| Persistent/Recurrent Endometrial Carcinoma | Phase II (NRG-GY008) [2] | This compound monotherapy | Objective Response Rate (ORR): 0% (0/11 patients) | Limited single-agent activity; trial stopped after stage I [2] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) - Cetuximab-Resistant | Preclinical (PDX Models) [3] | This compound + Cetuximab vs. monotherapies | Improved tumor response in 88% (14/16) of resistant models | Combination superior to either monotherapy in most models [3] |
| Immunomodulation & ICI Combination | Preclinical (Syngeneic Mouse Models) [4] | This compound + anti-PD-1 | Enhanced anti-tumor efficacy; complete remission in some models | Increased CD8+ T cell/Treg ratio; reversed immunosuppressive TME [4] |
The data in the table above is derived from rigorous experimental designs. Below are the key methodologies for the cited studies.
Understanding the biological rationale behind these results is crucial for interpreting response data.
The diagram above illustrates the key pathways:
When evaluating this compound's performance using RECIST, several factors can influence the results:
The clinical data shows that this compound has variable activity and its effectiveness is highly context-dependent. For researchers designing trials, focusing on combination strategies or patient populations with clear biological rationale (like PI3K pathway activation or an immunosuppressive TME) may yield more promising results.
The following tables summarize key efficacy outcomes from clinical evidence. A 2022 meta-analysis of 8 studies and 652 patients provides the most comprehensive pooled data [1] [2] [3].
Table 1: Pooled Efficacy Outcomes of Copanlisib in R/R B-NHL (Meta-Analysis) This table presents the overall efficacy results from the meta-analysis, which included patients with various B-NHL subtypes [1].
| Efficacy Parameter | Pooled Rate (%) |
|---|---|
| Overall Response Rate (ORR) | 57% |
| Complete Response (CR) Rate | 13% |
| Partial Response (PR) Rate | 40% |
| Stable Disease Rate (SDR) | 19% |
| Disease Control Rate (DCR) | 86% |
| Progressive Disease Rate (PDR) | 9% |
Table 2: Efficacy of Monotherapy vs. Combination Therapy This table compares the efficacy of this compound alone versus its combination with rituximab, showing a significant enhancement in response rates for combination therapy [1].
| Treatment Regimen | Complete Response (CR) | Overall Response Rate (ORR) | | :--- | :--- | | This compound Monotherapy | 6% | 42% | | This compound + Rituximab | 34% | 89% |
The superior efficacy of the combination is particularly pronounced in R/R indolent B-NHL, where the ORR for combination therapy was 92% compared to 58% for monotherapy [1]. A phase 3 trial (CHRONOS-3) confirmed these findings, showing a significantly higher ORR and longer median progression-free survival for this compound plus rituximab compared to rituximab alone [1].
However, efficacy can vary by lymphoma subtype. A 2025 phase II trial (FIL Copa‐BR) investigating this compound combined with rituximab and bendamustine in R/R Diffuse Large B-Cell Lymphoma (DLBCL) showed limited activity, with an ORR of 24.3% and a 12-month progression-free survival rate of 25.1%, leading to the trial's premature termination [4].
This compound's safety profile is distinct from other PI3K inhibitors, largely due to its intravenous administration and isoform selectivity [5] [6].
Table 3: Common Adverse Events (AEs) of this compound Data is compiled from the meta-analysis and safety management guides [1] [5].
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | | :--- | :--- | | Hyperglycemia | 66.75% | 45.14% | | Hypertension | 48.57% | 35.07% | | Diarrhea | 35.06% | Not specified (commonly low grade) | | Nausea | 34.98% | Not specified (commonly low grade) | | Fatigue | 30.33% | Not specified (commonly low grade) | | Neutropenia | Not specified | 14.75% |
Key Safety Notes:
Understanding the molecular basis of this compound's action and the design of key experiments is crucial for drug development.
1. Mechanism of Action and Isoform Selectivity this compound is a pan-class I PI3K inhibitor with a unique 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [6] [7]. It is highly potent against all four class I isoforms but shows a nanomolar-range preference for the p110α and p110δ isoforms [6].
The diagram below illustrates the targeted signaling pathway and the inhibitory action of this compound.
2. Key Experimental Protocols The primary evidence for this compound's efficacy comes from well-defined clinical trial designs.
For researchers and clinicians, the data suggests:
The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling cascade frequently dysregulated in various cancers, particularly in hematologic malignancies. This pathway plays a fundamental role in regulating cell growth, survival, metabolism, and immune function, making it an attractive therapeutic target. Copanlisib (Aliqopa) is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies. Despite the initial enthusiasm for PI3K inhibitors in hematologic malignancies, significant class-wide safety concerns have emerged, leading to regulatory challenges and voluntary market withdrawals, including this compound's withdrawal in November 2023. These developments have underscored the urgent need for predictive biomarkers to identify patient subsets most likely to benefit from treatment while minimizing unnecessary toxicity exposure.
The development of PI3K inhibitors has followed two primary structural categories: pan-class I inhibitors like this compound that target multiple PI3K isoforms, and isoform-selective inhibitors such as idelalisib (PI3Kδ-specific) and duvelisib (PI3Kδ/γ inhibitor). While isoform-selective agents initially promised reduced toxicity through targeted inhibition, they have been associated with serious immune-mediated adverse events, including severe hepatotoxicity, pneumonitis, and intestinal inflammation. In contrast, this compound's intravenous administration and pulsatile dosing strategy were designed to mitigate some of these toxicities while maintaining efficacy through simultaneous inhibition of both PI3K-α and PI3K-δ isoforms. This comprehensive analysis synthesizes current biomarker validation data for this compound, providing researchers and clinicians with evidence-based guidance for treatment selection and future drug development strategies.
PTEN protein expression has emerged as a critical determinant of this compound response across multiple clinical trials. Analysis from the CHRONOS-3 phase III study demonstrated that PTEN presence was associated with significant improvements in progression-free survival (PFS) for patients with indolent non-Hodgkin lymphoma (iNHL) receiving this compound plus rituximab (C+R) compared to placebo plus rituximab (P+R). The magnitude of benefit was substantial, with P-values of 0.001 for iNHL and 0.012 for the follicular lymphoma (FL) subpopulation specifically [1] [2]. Interestingly, in the control arm (P+R), PTEN absence was paradoxically associated with improved PFS compared to PTEN presence in the FL cohort, suggesting that PTEN loss may confer sensitivity to rituximab-based therapy independent of PI3K inhibition. This observation highlights the complex interplay between biomarker status and specific therapeutic mechanisms.
BCL2 mutation status represents another significant predictor of this compound efficacy. Patients with mutant BCL2 FL showed a significantly improved PFS when treated with C+R compared to those with wild-type BCL2 (P = 0.002) [1] [2]. In contrast, EZH2 mutation status did not appear to influence treatment outcomes, as both mutant and wild-type EZH2 FL patients derived similar PFS benefits from this compound treatment. This differential impact of various genetic alterations underscores the molecular heterogeneity of lymphomas and the importance of biomarker-specific treatment selection. Perhaps one of the most striking findings concerns baseline IL-2 levels, where patients with iNHL and low or undetectable baseline IL-2 levels showed significantly improved overall survival (OS) in the C+R arm (P < 0.0001, unadjusted) [1] [2]. This association between low IL-2 and enhanced survival outcomes suggests a potential role for IL-2 as a readily measurable predictive biomarker for this compound benefit.
Table 1: Biomarkers Associated with this compound Efficacy in B-cell Lymphoma
| Biomarker | Measurement Method | Patient Population | Impact on PFS | Impact on OS | Statistical Significance |
|---|---|---|---|---|---|
| PTEN presence | IHC (anti-PTEN antibody) | iNHL, FL | Significant improvement with C+R | Not reported | P = 0.001 (iNHL), P = 0.012 (FL) |
| BCL2 mutation | NGS (TruSight Oncology 500) | FL | Significant improvement in mutant vs wild-type | Not reported | P = 0.002 |
| EZH2 mutation | NGS (TruSight Oncology 500) | FL | Equal benefit in mutant and wild-type | Not reported | Not significant |
| Low baseline IL-2 | Plasma cytokine assay (U-PLEX) | iNHL | Not specified | Significant improvement with C+R | P < 0.0001 (unadjusted) |
Table 2: Comparative Efficacy of this compound-Based Regimens in B-NHL
| Treatment Regimen | Patient Population | Complete Response Rate | Overall Response Rate | Progression-Free Survival | Reference |
|---|---|---|---|---|---|
| This compound monotherapy | R/R B-NHL | 6% | 42% | Not specified | [3] |
| This compound + rituximab | R/R B-NHL | 34% | 89% | 21.5 months | [3] |
| This compound + nivolumab | Advanced solid tumors | 18.8% (PR only) | 18.8% | Not specified | [4] |
When compared to other PI3K inhibitors, this compound demonstrates a distinct biomarker profile that may inform clinical decision-making. A meta-analysis of prospective clinical trials involving 652 patients with R/R B-NHL revealed that the overall response rate for this compound monotherapy was 57%, comprising 13% complete responses and 40% partial responses [3]. Importantly, combination therapy with rituximab significantly enhanced outcomes, with complete response and overall response rates of 34% and 89% respectively, compared to 6% and 42% with monotherapy (p < 0.01 for both comparisons) [3]. This synergistic effect with rituximab represents a key differentiating factor for this compound compared to other PI3K inhibitors, particularly in biomarker-selected populations.
The efficacy of this compound appears to be maintained across various lymphoma histologies, including follicular lymphoma, marginal zone lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic/Waldenström macroglobulinemia [1]. However, the magnitude of benefit varies according to biomarker status, supporting the implementation of biomarker-driven treatment selection. The differential outcomes based on PTEN expression, BCL2 mutation status, and IL-2 levels provide a roadmap for personalized therapy approaches that maximize efficacy while minimizing exposure to potential toxicities for patients unlikely to benefit.
PTEN protein expression was evaluated using immunohistochemistry with an anti-PTEN antibody (rabbit clone 138G6, catalog #9559; Cell Signaling Technology, Inc., Danvers, MA, USA) at Mosaic Laboratories (Lake Forest, CA, USA) [1]. Tissue sections were stained with Dako 3,3-diaminobenzidine chromogen (Agilent, Santa Clara, CA, USA), and PTEN protein levels were centrally evaluated and scored by experienced pathologists at Mosaic Laboratories. The scoring system categorized samples as PTEN-present or PTEN-absent based on predefined thresholds of staining intensity and distribution. This methodology aligns with standardized approaches for protein expression analysis in clinical samples and allows for semi-quantitative assessment of PTEN status in formalin-fixed, paraffin-embedded tumor tissues.
For genetic mutation analysis, EZH2 and BCL2 mutation status was determined using next-generation sequencing with the TruSight Oncology 500 Assay (Illumina) [1]. DNA extraction from FFPE tissue slides was performed with the AllPrep DNA/RNA FFPE Kit, and sequencing analysis was conducted by Almac Diagnostics. The NextSeq 550Dx Instrument (Illumina) was utilized to detect various genomic alterations, including single-nucleotide variants, multi-nucleotide variants, insertions, deletions, and gene amplifications. This comprehensive NGS approach enables simultaneous assessment of multiple genetic biomarkers from limited tissue samples, making it particularly valuable in clinical trial settings where sample material is often scarce.
Plasma cytokine measurements, including IL-2 levels, were performed using the U-PLEX Biomarker Group 1 (human) 71-Plex platform from Meso Scale Diagnostics (Rockville, MD, USA) [1]. This method employs a sandwich immunoassay format where cytokine analytes are captured by biotinylated antibodies linked to U-PLEX plates and detected using antibodies conjugated to electro-chemiluminescent labels (MSD GOLD SULFO-TAG). A median cut-off limit of 0.356 pg/mL (limit of detection: 0.711 pg/mL) was established to distinguish between low or undetectable versus detectable or high levels of interleukin-2 (IL-2). This high-sensitivity multiplex approach allows for simultaneous quantification of multiple cytokines from small plasma volumes, providing a comprehensive assessment of the systemic immune environment.
The biomarker analyses from the CHRONOS-3 trial were retrospective and exploratory in nature, with sample sizes determined by power analyses for the clinical objectives rather than specific biomarker endpoints [1]. All statistical analyses were performed in R (minimal version 4.0.1). To quantify associations between biomarkers and clinical outcomes, researchers employed Kaplan-Meier survival analysis with Cox proportional hazard models to derive P-values and hazard ratios (HRs) with 95% confidence intervals (CIs). Biomarker status (PTEN presence, EZH2 or BCL2 mutation status, and cytokine levels) were treated as independent variables, with interaction terms between these variables and treatment assignment.
For more complex multivariate analysis, the researchers utilized penalized Cox regression (Elastic Net) with cross-validation (fivefold for PFS with 100 repeats; tenfold for OS with 50 repeats) to identify potential combinations of biomarkers and clinical variables predictive of treatment outcomes in the C+R arm [1]. When model performance was suboptimal, a multivariate regression model was applied incorporating the top three clinical variables associated with each endpoint. This rigorous statistical approach accounts for multiple testing while identifying robust biomarker-outcome relationships in the context of relevant clinical covariates.
The PI3K pathway represents a central signaling hub that integrates inputs from various extracellular stimuli, including growth factors, cytokines, and nutrients, to regulate fundamental cellular processes such as growth, proliferation, survival, and metabolism. In B-cell lymphomas, constitutive activation of the PI3K pathway frequently occurs through various mechanisms, including PTEN loss, PI3K mutations, or upstream activation through B-cell receptor signaling. This compound exerts its therapeutic effects through potent inhibition of class I PI3K isoforms, particularly PI3K-α and PI3K-δ, with half-maximal inhibitory concentration (IC50) values of 0.5 nM and 0.7 nM, respectively [5]. This dual inhibition strategy simultaneously targets both the ubiquitously expressed PI3K-α isoform and the hematopoietically enriched PI3K-δ isoform, providing comprehensive suppression of PI3K signaling in malignant B-cells.
The mechanistic basis for PTEN as a predictive biomarker lies in its role as a key negative regulator of the PI3K-AKT pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the primary product of PI3K activity, thereby antagonizing PI3K signaling [1]. In PTEN-deficient lymphomas, PI3K signaling becomes hyperactive, creating a state of "oncogenic addiction" that renders these tumors particularly susceptible to PI3K inhibition. This explains the enhanced efficacy of this compound observed in PTEN-positive patients in the CHRONOS-3 trial, as these tumors likely depend more heavily on PI3K signaling for survival and proliferation.
Diagram: IL-2 Signaling Pathway and PI3K Inhibitor Interaction
Interleukin-2 (IL-2) is a pleiotropic cytokine primarily produced by activated T cells that exerts diverse effects on immune cell function, proliferation, and differentiation. The IL-2 receptor consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132), which is shared with other cytokine receptors [6] [7] [8]. Upon IL-2 binding, the receptor complex activates two main signaling pathways: the JAK-STAT pathway (primarily JAK1/JAK3 and STAT5) and the PI3K-AKT pathway [6] [8]. The connection between baseline IL-2 levels and this compound efficacy likely reflects complex immunomodulatory interactions between the PI3K pathway and IL-2 signaling in the tumor microenvironment.
The observed association between low baseline IL-2 and improved survival with this compound treatment may be explained by several potential mechanisms. First, low IL-2 levels might reflect a specific immune contexture characterized by reduced regulatory T cell activity or altered effector T cell function, creating a microenvironment more permissive to PI3K inhibitor-mediated antitumor immunity. Second, this compound may modulate IL-2 signaling in ways that preferentially benefit patients with specific IL-2 pathway activity states. Third, low IL-2 could serve as a surrogate marker for other biological features that inherently confer sensitivity to PI3K inhibition. Preclinical studies have demonstrated that PI3K inhibition can enhance antitumor immune responses and synergize with immune checkpoint inhibitors [4], providing mechanistic plausibility for interactions between this compound and immune biomarkers like IL-2.
The validated biomarkers for this compound response enable more precision-based approaches to lymphoma treatment. Specifically, patients with PTEN-positive tumors, BCL2 mutations, and low baseline IL-2 levels represent the population most likely to derive significant benefit from this compound-based regimens [1] [2]. Incorporating these biomarkers into clinical decision-making could significantly improve outcomes by directing this compound therapy toward these biomarker-selected populations. For patients lacking these favorable biomarker characteristics, alternative treatment approaches may be preferred, particularly considering the class-wide toxicity concerns associated with PI3K inhibitors.
The combination of this compound with rituximab demonstrates particularly enhanced efficacy compared to this compound monotherapy, with nearly triple the complete response rate (34% vs. 12%) and doubled overall response rate (81% vs. 48%) according to the CHRONOS-3 trial [1] [3]. This synergistic effect supports the preferential use of combination therapy in eligible patients, especially those with positive biomarker profiles. The meta-analysis by Huang and colleagues further confirmed that combination therapy with rituximab maintained manageable safety while achieving significantly superior efficacy outcomes compared to monotherapy across various lymphoma histologies [3].
Emerging research suggests potential for rational combination strategies based on biomarker profiles. For instance, the phase Ib study of this compound plus nivolumab (anti-PD-1) demonstrated acceptable safety and preliminary efficacy in patients with advanced solid tumors [4]. Interestingly, this study also identified This compound-modulated biomarker changes that occurred before nivolumab administration and exhibited dose-dependent consistency, suggesting that this compound may create a more favorable immune environment for subsequent checkpoint inhibition. These findings support the concept of sequential or combination immunotherapy approaches guided by pharmacodynamic biomarkers.
The exploratory analyses from this compound studies also revealed interesting insights about biomarker interactions. For example, the finding that PTEN absence was associated with improved outcomes in the rituximab-plus-placebo arm but not in the this compound-plus-rituximab arm suggests complex biological interactions between different treatment mechanisms and biomarker states [1]. These observations highlight the importance of context-specific biomarker interpretation rather than assuming blanket prognostic or predictive significance across all treatment modalities. As the field advances, multivariate biomarker models incorporating multiple factors will likely provide more accurate prediction of treatment benefits than single biomarkers in isolation.
While this compound demonstrates a distinct safety profile compared to oral PI3K inhibitors, certain class-associated toxicities remain clinically relevant. The most common adverse events include hyperglycemia (66.75% any grade, 45.14% grade ≥3), hypertension (48.57% any grade, 35.07% grade ≥3), and neutropenia (14.75% grade ≥3) [3]. These toxicities are generally manageable with appropriate supportive care, dose modifications, and careful patient selection. The transient nature of hyperglycemia and hypertension with this compound, related to its pulsatile intravenous dosing schedule, represents a potential advantage over continuously administered oral PI3K inhibitors.
The meta-analysis by Huang and colleagues directly compared adverse events between this compound monotherapy and combination therapy with rituximab [3]. While both regimens demonstrated generally manageable safety profiles, there were statistically significant differences in certain adverse events, including any-grade hyperglycemia (p < 0.0001), any-grade hypertension (p = 0.0368), any-grade fatigue (p < 0.0001), grade ≥3 hypertension (p < 0.0001), and grade ≥3 hyperglycemia (p = 0.0074). These findings provide important guidance for proactive toxicity management when implementing different this compound-based treatment regimens in clinical practice.
The comprehensive biomarker analysis for this compound represents a significant advancement in the precision medicine approach to lymphoma therapy. The validation of PTEN expression, BCL2 mutation status, and baseline IL-2 levels as predictive biomarkers enables more selective targeting of this compound therapy to patients most likely to benefit, potentially improving the risk-benefit ratio for this drug class. Furthermore, the demonstrated synergy between this compound and rituximab provides a strong rationale for combination approaches in biomarker-selected populations. Despite the recent market withdrawal of this compound, these biomarker findings retain significant scientific value for understanding PI3K inhibitor biology and informing future drug development strategies in this class.